Product packaging for Reproterol Hydrochloride(Cat. No.:CAS No. 62932-28-9)

Reproterol Hydrochloride

Cat. No.: B10775827
CAS No.: 62932-28-9
M. Wt: 425.9 g/mol
InChI Key: XSFWDHONRBZVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Reproterol hydrochloride is a selective β2-adrenergic receptor agonist widely utilized in respiratory and pharmacological research. Its primary research value lies in its role as a bronchodilator, making it a crucial tool for investigating asthma, chronic obstructive pulmonary disease (COPD), and other obstructive airway conditions. The compound's mechanism of action involves binding to the β2-adrenergic receptors on bronchial smooth muscle cells, which triggers the activation of adenylate cyclase. This enzyme subsequently increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to protein kinase A (PKA) activation and resulting in smooth muscle relaxation and bronchodilation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24ClN5O5 B10775827 Reproterol Hydrochloride CAS No. 62932-28-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFWDHONRBZVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13055-82-8, 54063-54-6 (Parent)
Record name 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13055-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reproterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60926797
Record name 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39878-37-0, 13055-82-8, 62932-28-9
Record name 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39878-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reproterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-, monohydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REPROTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4I1COJ8W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Reproterol Hydrochloride on Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol hydrochloride is a bronchodilator medication utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated through its action as a selective beta-2 adrenergic receptor agonist. This technical guide provides a comprehensive overview of the molecular mechanism of action of Reproterol at the beta-2 adrenergic receptor, detailing the signaling pathways involved, and presenting available quantitative data. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize the pharmacological activity of beta-2 adrenergic receptor agonists.

Introduction: Beta-2 Adrenergic Receptors and this compound

Beta-2 adrenergic receptors (β2-ARs) are a class of G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle cells of the airways.[2] Activation of these receptors by endogenous catecholamines, such as epinephrine, or exogenous agonists leads to bronchodilation, a critical therapeutic target in the treatment of respiratory diseases characterized by bronchoconstriction.

Reproterol is a synthetic, selective beta-2 adrenoceptor agonist.[3] Structurally, it is a unique molecule that can be considered a combination of a beta-adrenergic agonist (similar to orciprenaline) and a xanthine derivative (theophylline).[4] This dual nature is believed to contribute to its mechanism of action.[5][6]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound involves its agonistic activity at the beta-2 adrenergic receptor, leading to the relaxation of bronchial smooth muscle.[1] This process is initiated by the binding of Reproterol to the β2-AR, which triggers a cascade of intracellular signaling events.

Beta-2 Adrenergic Receptor Activation and G-Protein Coupling

Upon binding of Reproterol to the extracellular domain of the β2-AR, the receptor undergoes a conformational change. This change facilitates the coupling of the receptor to a heterotrimeric Gs protein on the intracellular side of the cell membrane. The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).

Adenylyl Cyclase Activation and cAMP Production

The GTP-bound Gαs subunit dissociates from the beta-gamma subunit complex and activates the enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1]

Downstream Signaling via Protein Kinase A (PKA)

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1] PKA is a key enzyme that phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to muscle relaxation.[1]

Key downstream effects of PKA activation include:

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, an enzyme essential for the phosphorylation of myosin light chains, which is a prerequisite for muscle contraction.[1]

  • Reduction of Intracellular Calcium Levels: PKA promotes the sequestration of calcium ions into intracellular stores and reduces their influx into the cell, further contributing to muscle relaxation.[1]

  • Opening of Potassium Channels: Activation of large-conductance calcium-activated potassium channels leads to hyperpolarization of the cell membrane, which also promotes smooth muscle relaxation.[7]

Dual Action: Phosphodiesterase (PDE) Inhibition

A distinguishing feature of Reproterol is its theophylline-like moiety. Theophylline is a known non-selective phosphodiesterase (PDE) inhibitor.[8] PDEs are enzymes that degrade cAMP, thus terminating its signaling. By inhibiting PDEs, the theophylline component of Reproterol is thought to prevent the breakdown of cAMP, thereby potentiating and prolonging the bronchodilatory signal initiated by the beta-2 adrenergic receptor activation.[5][6] This dual mechanism of stimulating cAMP production and inhibiting its degradation may lead to a more pronounced and sustained therapeutic effect.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Reproterol and a typical experimental workflow for assessing its activity.

Reproterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Reproterol Reproterol Hydrochloride B2AR Beta-2 Adrenergic Receptor (β2-AR) Reproterol->B2AR Binds to PDE Phosphodiesterase (PDE) Reproterol->PDE Inhibits (Theophylline component) Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts AMP AMP PDE->AMP Gs->AC Activates ATP ATP ATP->AC cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Bronchial Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Signaling pathway of this compound at the beta-2 adrenergic receptor.

Experimental_Workflow_cAMP_Assay start Start cell_culture Cell Culture (e.g., CHO cells expressing β2-AR) start->cell_culture cell_plating Cell Plating (e.g., 96-well plate) cell_culture->cell_plating incubation Incubation with Reproterol (Dose-response concentrations) cell_plating->incubation lysis Cell Lysis incubation->lysis cAMP_measurement cAMP Measurement (e.g., HTRF, ELISA) lysis->cAMP_measurement data_analysis Data Analysis (EC50 determination) cAMP_measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for a cAMP accumulation assay.

Quantitative Data

Table 1: Comparative Efficacy of Reproterol and Other Beta-2 Agonists on cAMP Production in Human Monocytes

CompoundConcentration% Increase in cAMP Production
Reproterol10⁻⁵ M128%
Fenoterol10⁻⁵ M65%
Salbutamol10⁻⁵ M13%
*p < 0.04 compared to baseline

Data extracted from Juergens et al. (2004).[5][6][9][10]

Table 2: Comparative Efficacy of Reproterol and Other Beta-2 Agonists on Leukotriene B4 (LTB4) Production in Human Monocytes

CompoundConcentration% Inhibition of LTB4 Production
Reproterol10⁻⁵ M49%
Salbutamol10⁻⁵ M59%
Fenoterol10⁻⁵ M15%

Data extracted from Juergens et al. (2004).[5][6][9][10]

These data suggest that Reproterol is a potent stimulator of cAMP production, exceeding the effect of fenoterol and salbutamol at the tested concentration.[5][6][9][10] Additionally, it demonstrates significant inhibitory effects on the production of the pro-inflammatory mediator LTB4.[5][6][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like Reproterol with the beta-2 adrenergic receptor.

Radioligand Binding Assay for Beta-2 Adrenergic Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the beta-2 adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of Reproterol for the human beta-2 adrenergic receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).

  • Non-specific binding control: Propranolol (10 µM).

  • Test compound: this compound (in a range of concentrations).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • GF/C glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human beta-2 adrenergic receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of cell membrane preparation (e.g., 10-20 µg of protein).

      • 50 µL of [³H]-CGP 12177 at a concentration near its Kd for the β2-AR.

      • 50 µL of either:

        • Binding buffer (for total binding).

        • 10 µM Propranolol (for non-specific binding).

        • This compound at various concentrations (for competition).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through GF/C filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of propranolol) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the Reproterol concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol is a generalized procedure for determining the functional potency of a beta-2 adrenergic agonist.

Objective: To determine the EC50 of Reproterol for stimulating cAMP production in cells expressing the human beta-2 adrenergic receptor.

Materials:

  • A cell line stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Test compound: this compound (in a range of concentrations).

  • Positive control: Isoproterenol (a potent non-selective beta-agonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating:

    • Culture cells expressing the human beta-2 adrenergic receptor.

    • Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (Isoproterenol) in stimulation buffer.

    • Remove the culture medium from the cells and replace it with the compound dilutions. Include wells with stimulation buffer only as a negative control.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the instructions of the chosen cAMP assay kit.

    • Perform the cAMP detection assay following the manufacturer's protocol. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP present.

  • Data Acquisition:

    • Read the plate using a plate reader at the appropriate wavelength(s) for the assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the measured signal (or calculated cAMP concentration) against the logarithm of the Reproterol concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of Reproterol that produces 50% of the maximal response).

Conclusion

This compound exerts its bronchodilatory effects through a dual mechanism of action. As a selective beta-2 adrenergic receptor agonist, it activates the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to bronchial smooth muscle relaxation. Additionally, its inherent theophylline-like structure is believed to contribute to the inhibition of phosphodiesterases, thereby augmenting and sustaining the intracellular cAMP levels. While direct quantitative data on its binding affinity and functional potency are not widely available, comparative studies demonstrate its efficacy in stimulating cAMP production and inhibiting pro-inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the further characterization of Reproterol and other novel beta-2 adrenergic receptor agonists. This comprehensive understanding of its mechanism of action is crucial for its rational use in therapy and for the development of future respiratory medications.

References

An In-Depth Technical Guide to the Synthesis Pathway and Derivatives of Reproterol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol Hydrochloride is a synthetic short-acting β2-adrenoreceptor agonist utilized in the management of asthma and other obstructive airway diseases.[1] Its unique chemical structure, which incorporates both a theophylline moiety and a phenylethanolamine pharmacophore, has garnered interest in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, explores its known derivatives, and discusses the structure-activity relationships that govern its bronchodilatory effects. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.

Introduction

Reproterol, chemically known as (RS)-7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a bronchodilator that exerts its therapeutic effect by stimulating β2-adrenergic receptors in the smooth muscle of the airways.[1][2] This stimulation leads to the relaxation of bronchial smooth muscle, resulting in improved airflow. The hydrochloride salt of Reproterol is the commonly used pharmaceutical form.[3] The synthesis of Reproterol involves the coupling of a substituted theophylline molecule with a specific phenylethanolamine derivative.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that hinges on the formation of a crucial amine linkage between a theophylline precursor and a phenylethanolamine precursor. The general synthetic strategy involves the reaction of 7-(3-halopropyl)theophylline with 2-amino-1-(3,5-dihydroxyphenyl)ethanol.

Synthesis of Key Intermediates

2.1.1. Synthesis of 7-(3-Halopropyl)theophylline

The synthesis of the 7-(3-halopropyl)theophylline intermediate can be achieved through the alkylation of theophylline with a suitable dihalopropane, such as 1,3-dichloropropane or 1,3-dibromopropane, in the presence of a base.

Experimental Protocol: Synthesis of 7-(3-Chloropropyl)theophylline (General Procedure)

To a solution of theophylline in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of a base (e.g., potassium carbonate) is added. The mixture is stirred at room temperature, followed by the addition of an excess of 1,3-dichloropropane. The reaction mixture is then heated for several hours. After completion of the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by recrystallization or column chromatography to yield 7-(3-chloropropyl)theophylline.

2.1.2. Synthesis of 2-Amino-1-(3,5-dihydroxyphenyl)ethanol

This intermediate is a critical component, providing the β2-agonist pharmacophore. Its synthesis can be accomplished through various routes, often starting from 3,5-dihydroxyacetophenone.

Experimental Protocol: Synthesis of 2-Amino-1-(3,5-dihydroxyphenyl)ethanol (General Procedure)

A common approach involves the bromination of 3,5-dihydroxyacetophenone to form 2-bromo-3',5'-dihydroxyacetophenone. This intermediate is then subjected to amination, for example, by reaction with hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction), or by direct reaction with ammonia or a protected amine. The resulting aminoketone is then reduced, typically using a reducing agent like sodium borohydride, to yield the desired 2-amino-1-(3,5-dihydroxyphenyl)ethanol. The hydroxyl groups on the phenyl ring are often protected during the synthesis and deprotected in the final steps.

Final Condensation Step to Yield Reproterol

The final step in the synthesis of Reproterol involves the nucleophilic substitution reaction between 7-(3-halopropyl)theophylline and 2-amino-1-(3,5-dihydroxyphenyl)ethanol.

Experimental Protocol: Synthesis of Reproterol (General Procedure)

A mixture of 7-(3-chloropropyl)theophylline and a molar excess of 2-amino-1-(3,5-dihydroxyphenyl)ethanol is heated in a suitable high-boiling solvent, such as dimethylformamide (DMF) or in the absence of a solvent at elevated temperatures. The reaction is monitored for completion. Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent system.

Formation of this compound

To obtain the hydrochloride salt, the free base of Reproterol is dissolved in a suitable solvent and treated with hydrochloric acid.

Experimental Protocol: Formation of this compound

Reproterol free base is dissolved in a solvent like ethanol or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis Pathway Diagram

Reproterol_Synthesis Theophylline Theophylline Intermediate1 7-(3-Halopropyl)theophylline Theophylline->Intermediate1 Alkylation Dihalopropane 1,3-Dihalopropane Dihalopropane->Intermediate1 Reproterol_base Reproterol (Free Base) Intermediate1->Reproterol_base Condensation Dihydroxyacetophenone 3,5-Dihydroxyacetophenone Intermediate2 2-Amino-1-(3,5-dihydroxyphenyl)ethanol Dihydroxyacetophenone->Intermediate2 Multi-step synthesis Intermediate2->Reproterol_base Reproterol_HCl This compound Reproterol_base->Reproterol_HCl Salt Formation HCl HCl HCl->Reproterol_HCl

Caption: Synthesis pathway of this compound.

Derivatives of Reproterol

The unique hybrid structure of Reproterol, combining a xanthine and a phenylethanolamine, offers multiple sites for chemical modification to explore structure-activity relationships and develop new derivatives with potentially improved pharmacological profiles. Research in this area has primarily focused on modifications of the theophylline and phenylethanolamine moieties.

Theophylline Moiety Modifications

The theophylline core can be modified at various positions, although the 7-position is critical for linking the side chain. Modifications at other positions, such as the 1, 3, and 8 positions, could influence the pharmacokinetic and pharmacodynamic properties. For instance, altering the methyl groups at the 1 and 3 positions could affect metabolic stability and receptor affinity.

Phenylethanolamine Moiety Modifications

The phenylethanolamine part is crucial for β2-adrenergic receptor interaction. Key structural features for activity include the hydroxyl group on the benzylic carbon and the dihydroxy substitution on the phenyl ring.[4]

  • Phenyl Ring Substitution: The 3,5-dihydroxy substitution pattern is known to confer β2-selectivity. Altering the position or nature of these substituents would likely impact receptor affinity and selectivity.

  • N-Substituent: The size and nature of the substituent on the nitrogen atom are critical for β-receptor selectivity. In Reproterol, the nitrogen is part of a propyl-theophylline chain. Further modifications to this chain could modulate activity.

Structure-Activity Relationship (SAR)

The bronchodilator activity of Reproterol and its potential derivatives is governed by key structural features:

Structural FeatureImportance for ActivityPotential Impact of Modification
Theophylline Moiety Contributes to the overall pharmacological profile, potentially through phosphodiesterase inhibition or adenosine receptor antagonism.Modifications could alter the secondary mechanism of action, pharmacokinetics, and side-effect profile.
Propyl Linker Provides the appropriate spacing and flexibility for the phenylethanolamine to bind to the β2-receptor.Changes in linker length or rigidity could significantly affect receptor binding and activity.
Ethanolamine Side Chain The hydroxyl group and the secondary amine are essential for interaction with the β2-adrenergic receptor.Removal or modification of the hydroxyl group would likely abolish activity. Changes to the amine substitution pattern would alter selectivity.
3,5-Dihydroxyphenyl Group Confers selectivity for the β2-adrenergic receptor.Shifting or replacing these hydroxyl groups would likely decrease β2-selectivity and bronchodilator potency.

Signaling Pathway of Reproterol

As a β2-adrenergic agonist, Reproterol activates a well-defined signaling cascade within bronchial smooth muscle cells, leading to muscle relaxation and bronchodilation.

Reproterol_Signaling Reproterol Reproterol Beta2_AR β2-Adrenergic Receptor Reproterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC Myosin Light Chain PKA->Myosin_LC Inhibits phosphorylation of Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin_LC->Relaxation

Caption: Signaling pathway of Reproterol leading to bronchodilation.

Conclusion

The synthesis of this compound is a well-established process involving the coupling of two key intermediates, a substituted theophylline and a phenylethanolamine. The unique hybrid structure of Reproterol provides a foundation for the design and synthesis of novel derivatives with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, structure-activity relationships, and mechanism of action is crucial for researchers and drug development professionals seeking to innovate in the field of respiratory medicine. Further exploration of Reproterol's derivatives could lead to the discovery of new bronchodilators with improved efficacy, selectivity, and duration of action.

References

The Pharmacological Profile of Reproterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol is a bronchodilator medication utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Chemically, it is a derivative of theophylline and is classified as a short-acting beta-2 adrenergic receptor agonist (SABA).[3][4] A unique characteristic of Reproterol is its dual mechanism of action, functioning as both a selective β2-adrenoceptor agonist and a phosphodiesterase (PDE) inhibitor.[5] This guide provides an in-depth overview of the pharmacological properties of Reproterol, including its mechanism of action, downstream signaling pathways, pharmacokinetic profile, and relevant experimental methodologies for its characterization.

Chemical Properties

Reproterol is a chiral molecule, and the commercial preparations typically contain a racemic mixture of the (R)- and (S)-enantiomers.[6]

PropertyValue
IUPAC Name (RS)-7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione[6]
Chemical Formula C18H23N5O5[7]
Molar Mass 389.412 g·mol−1[3]
CAS Number 54063-54-6[6]

Mechanism of Action

Reproterol exerts its bronchodilatory effects through a dual mechanism involving the stimulation of beta-2 adrenergic receptors and the inhibition of phosphodiesterase enzymes.[5]

Beta-2 Adrenergic Receptor Agonism

As a β2-adrenergic agonist, Reproterol selectively binds to and activates β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] This receptor activation initiates a cascade of intracellular events, beginning with the stimulation of the enzyme adenylyl cyclase.[8]

Phosphodiesterase (PDE) Inhibition

The theophylline component of the Reproterol molecule is responsible for its phosphodiesterase inhibitory activity.[5] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP).[9] By inhibiting PDEs, Reproterol prevents the breakdown of cAMP, thus potentiating the effects of β2-adrenergic receptor stimulation and further contributing to the overall increase in intracellular cAMP levels.[10]

Downstream Signaling Pathway

The binding of Reproterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8]

The elevated intracellular concentrations of cAMP lead to the activation of Protein Kinase A (PKA).[8] PKA then phosphorylates several target proteins within the smooth muscle cell, which ultimately results in bronchodilation through two primary mechanisms:

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, an enzyme crucial for the phosphorylation of myosin light chains, which is a prerequisite for muscle contraction.[8]

  • Reduced Intracellular Calcium Levels: PKA promotes the sequestration of calcium ions into intracellular stores and reduces their influx across the cell membrane, further contributing to muscle relaxation.[8]

The synergistic effect of β2-adrenergic agonism and PDE inhibition leads to a more pronounced and sustained increase in cAMP levels compared to agents with a single mechanism of action.[10]

Reproterol_Signaling_Pathway Reproterol Reproterol Beta2AR β2-Adrenergic Receptor Reproterol->Beta2AR Binds to PDE Phosphodiesterase (PDE) Reproterol->PDE Inhibits Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PDE MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Promotes MLCK_inactive Inactive MLCK Contraction Muscle Contraction MLCK_active->Contraction Leads to Relaxation Bronchodilation (Muscle Relaxation) MLCK_inactive->Relaxation AMP AMP PDE->AMP Degrades Ca_decrease->Relaxation

Reproterol's dual mechanism of action signaling pathway.

Pharmacological Parameters

Potency and Efficacy

In vitro studies on human monocytes have demonstrated that Reproterol is a potent stimulator of cAMP production. At a concentration of 10-5 M, Reproterol increased cAMP production by approximately 128%, which was significantly greater than the stimulation observed with fenoterol (65%) and salbutamol (13%).[10]

CompoundConcentrationcAMP Production (% increase)
Reproterol 10-5 M~128%[10]
Fenoterol 10-5 M~65%[10]
Salbutamol 10-5 M~13%[10]

Note: Data obtained from in vitro studies on human monocytes.

Pharmacokinetics

Reproterol is characterized by a rapid onset and a short duration of action, classifying it as a SABA.[4]

ParameterValue
Onset of Action (IV) 1 - 3 minutes[11]
Duration of Action Up to 4 hours[11]
Half-life 1 - 1.5 hours[11]

Experimental Protocols

The characterization of Reproterol's pharmacological profile involves a variety of in vitro and in vivo experimental assays.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of Reproterol for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human β1- or β2-adrenergic receptors.

  • Radioligand: A radiolabeled antagonist with high affinity for beta-adrenergic receptors (e.g., [3H]-dihydroalprenolol) is used.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled Reproterol.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Reproterol that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of Reproterol in stimulating adenylyl cyclase activity.

Methodology:

  • Cell Culture: A suitable cell line expressing β2-adrenergic receptors (e.g., HEK293 cells) is cultured.

  • Cell Lysis: The cells are lysed to prepare a membrane fraction containing the receptor-G protein-adenylyl cyclase complex.

  • Incubation: The cell lysate is incubated with varying concentrations of Reproterol in the presence of ATP and cofactors (e.g., Mg2+).

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • cAMP Quantification: The amount of cAMP produced is quantified using a competitive immunoassay (e.g., ELISA) or other detection methods.

  • Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of Reproterol. The EC50 and Emax values are determined from this curve.

Adenylyl_Cyclase_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_quantification Quantification & Analysis CellCulture 1. Culture β2-AR expressing cells CellLysis 2. Prepare cell membrane fraction CellCulture->CellLysis Incubate 3. Incubate membrane fraction with varying [Reproterol], ATP, and Mg²⁺ CellLysis->Incubate StopReaction 4. Terminate reaction Incubate->StopReaction QuantifycAMP 5. Quantify cAMP produced (e.g., ELISA) StopReaction->QuantifycAMP DataAnalysis 6. Generate dose-response curve and determine EC₅₀ and Eₘₐₓ QuantifycAMP->DataAnalysis

Generalized workflow for an adenylyl cyclase activation assay.
In Vivo Bronchoprotection Assay

Objective: To evaluate the ability of Reproterol to protect against bronchoconstriction induced by a spasmogen in an animal model.

Methodology:

  • Animal Model: An appropriate animal model, such as guinea pigs or mice, is used.

  • Baseline Measurement: Baseline airway resistance is measured using techniques like whole-body plethysmography.

  • Drug Administration: The animals are treated with Reproterol, typically via inhalation or another relevant route of administration.

  • Bronchoconstrictor Challenge: After a predetermined time, the animals are challenged with a bronchoconstricting agent, such as methacholine or histamine.[1]

  • Airway Resistance Measurement: Airway resistance is measured again following the bronchoconstrictor challenge.

  • Data Analysis: The protective effect of Reproterol is quantified by comparing the increase in airway resistance in the Reproterol-treated group to that in a vehicle-treated control group.

Clinical Significance and Applications

Reproterol is indicated for the treatment of acute bronchospasm in patients with asthma and COPD.[2] Its rapid onset of action makes it suitable for use as a rescue medication. The dual mechanism of action may offer a therapeutic advantage by providing potent bronchodilation.

Conclusion

Reproterol is a unique short-acting β2-adrenergic agonist with an additional phosphodiesterase inhibitory activity. This dual mechanism of action results in a significant increase in intracellular cAMP levels, leading to potent bronchodilation. Its rapid onset of action makes it a valuable therapeutic option for the relief of acute bronchospasm. Further research to fully elucidate the relative contributions of its two mechanisms of action to its overall clinical effect would be beneficial.

References

In Vitro Discovery and Initial Screening of Reproterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproterol is a short-acting β2-adrenergic receptor agonist utilized in the management of bronchospastic conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily achieved through the relaxation of bronchial smooth muscle.[2] This technical guide provides an in-depth overview of the in vitro discovery and initial screening methodologies for Reproterol, focusing on its pharmacological characterization, the signaling pathways it modulates, and the experimental protocols employed in its evaluation.

Mechanism of Action

Reproterol functions as a selective agonist for β2-adrenergic receptors.[3] Upon binding to these receptors on the surface of airway smooth muscle cells, it initiates a signaling cascade that results in bronchodilation. The molecule is a combination of a non-selective beta-agonist, orciprenaline, and theophylline, a methylxanthine.[4] This dual structure is thought to contribute to its pharmacological effects, potentially through a synergistic mode of action involving both adenylyl cyclase activation and phosphodiesterase inhibition.[4]

Signaling Pathway

The primary signaling pathway activated by Reproterol is the Gs-protein coupled receptor pathway.[5]

  • Receptor Binding: Reproterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its α subunit (Gαs), which is bound to GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[6]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle tissue, resulting in bronchodilation.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Reproterol Reproterol B2AR β2-Adrenergic Receptor Reproterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to radioligand_binding_workflow prep Prepare cell membranes expressing β2-adrenergic receptors incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of Reproterol prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze adenylyl_cyclase_workflow prep Prepare cell membranes expressing β2-adrenergic receptors and adenylyl cyclase incubate Incubate membranes with ATP, a phosphodiesterase inhibitor, and varying concentrations of Reproterol prep->incubate terminate Terminate the reaction incubate->terminate quantify Quantify the amount of cAMP produced (e.g., via ELISA or TR-FRET) terminate->quantify analyze Analyze data to determine EC50 and maximal response quantify->analyze

References

Reproterol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Reproterol Hydrochloride, a selective beta-2 adrenergic receptor agonist utilized in the management of respiratory conditions. This document consolidates critical chemical identifiers, pharmacological data, and outlines its mechanism of action through detailed signaling pathways.

Core Chemical Identifiers

This compound is a well-characterized compound with established identifiers crucial for research and regulatory purposes.

IdentifierValueCitation
CAS Number 13055-82-8[1][2][3][4]
IUPAC Name 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride[1][2]
Molecular Formula C18H24ClN5O5[1][2]
Molecular Weight 425.87 g/mol [2][3][5]
Parent Compound CAS 54063-54-6 (Reproterol)[2][6]

Synonyms and Brand Names

A variety of synonyms and brand names have been associated with this compound throughout its clinical and research history.

TypeNameCitation
Synonyms Reproterol HCl, D-1959, D 1959, W-2946M[1][2]
Brand Names Bronchospasmin, Asmaterolo, Bronchodil[1][4]

Pharmacological Profile

Reproterol is a short-acting β2-adrenoreceptor agonist.[6] Its primary therapeutic application is in the treatment of asthma and other chronic obstructive pulmonary diseases (COPD).[2][7] The hydrochloride salt form enhances the stability and solubility of the active compound.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects through the stimulation of beta-2 adrenergic receptors, primarily located on the smooth muscle cells of the bronchial airways. This interaction initiates a well-defined signaling cascade, leading to bronchodilation.

Reproterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Reproterol Reproterol B2AR Beta-2 Adrenergic Receptor (β2AR) Reproterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_p Catalyzes Relaxation Bronchial Smooth Muscle Relaxation MLCK_p->Relaxation Leads to

Caption: Signaling pathway of Reproterol leading to bronchodilation.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to the developing and manufacturing entities, the following outlines a general workflow for in vitro assessment of its efficacy.

Experimental_Workflow Start Start: Cell Culture Cell_Culture Culture human bronchial smooth muscle cells Start->Cell_Culture Induce_Contraction Induce muscle contraction (e.g., with histamine) Cell_Culture->Induce_Contraction Apply_Reproterol Apply varying concentrations of this compound Induce_Contraction->Apply_Reproterol Measure_Relaxation Measure muscle relaxation (e.g., via impedance sensing) Apply_Reproterol->Measure_Relaxation Data_Analysis Analyze dose-response curve and determine EC50 Measure_Relaxation->Data_Analysis End End: Efficacy Assessment Data_Analysis->End

Caption: General workflow for in vitro efficacy testing of Reproterol.

References

An In-depth Technical Guide to the Early Studies on the Bronchodilatory Effects of Reproterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational clinical research on Reproterol, a selective β2-adrenergic agonist, focusing on its bronchodilatory effects. The document synthesizes quantitative data, details experimental methodologies from key early studies, and visualizes the underlying pharmacology and trial designs.

Core Mechanism of Action

Reproterol is a sympathomimetic amine that exhibits a high affinity for β2-adrenergic receptors located on the smooth muscle cells of the bronchial airways.[1] Its mechanism of action, typical of β2-agonists, involves the activation of a Gs protein-coupled signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Signaling Pathway of Reproterol

Reproterol_Pathway cluster_cell Bronchial Smooth Muscle Cell Reproterol Reproterol Beta2_Receptor β2-Adrenergic Receptor Reproterol->Beta2_Receptor Binds to Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates targets leading to Bronchodilation Bronchodilation Relaxation->Bronchodilation

Caption: Signaling cascade of Reproterol in bronchial smooth muscle cells.

Clinical Efficacy: Quantitative Data Summary

Early clinical trials investigating Reproterol focused on its efficacy in patients with asthma and chronic obstructive bronchitis. These studies primarily utilized spirometric parameters, such as Forced Expiratory Volume in one second (FEV1), to quantify the extent of bronchodilation.

Table 1: Dose-Response of Inhaled Reproterol in Asthmatic Patients
Dose (Inhaled)Mean Peak Increase in FEV1 (%)Onset of ActionDuration of Action
500 µgNot specifiedShorter with increasing doseDose-dependent
1 mg17%Shorter with increasing doseDose-dependent
2 mgNot specifiedShorter with increasing doseDose-dependent
4 mgNot specifiedShorter with increasing doseDose-dependent
8 mg29%Shorter with increasing doseSignificantly longer than lower doses

Data synthesized from a double-blind, placebo-controlled study in 14 asthmatic patients.[1]

Table 2: Comparative Efficacy of Oral Reproterol
DrugDose (Oral)Patient PopulationKey Findings on Bronchodilation
Reproterol20 mg81 patients with bronchial asthma or chronic obstructive bronchitisStatistically significant bronchodilator effect (measured by airway resistance). Onset ~30 mins, peak at 2-3 hours, duration at least 4 hours. Total effect greater than orciprenaline.
Orciprenaline20 mg81 patients with bronchial asthma or chronic obstructive bronchitisEffective, but total effect was less than Reproterol.

Data from a multi-center, intra-individual cross-over study.[1]

Experimental Protocols of Key Early Studies

The foundational research on Reproterol employed rigorous methodologies to assess its bronchodilatory effects. Below are detailed protocols from a representative dose-response and a comparative study.

Dose-Response Study of Inhaled Reproterol
  • Study Design: A double-blind, placebo-controlled, dose-response study.[1]

  • Patient Population: 14 patients with a diagnosis of asthma.[1]

  • Inclusion/Exclusion Criteria: Specific criteria were not detailed in the available abstract but would have likely included a documented history of reversible airway obstruction.

  • Drug Administration: Inhaled Reproterol was administered in doubling doses, starting from 500 micrograms up to 8 mg.[1] A placebo was also used for comparison.

  • Measurements:

    • Primary Endpoint: Forced Expiratory Volume in one second (FEV1) was measured to assess the peak improvement in lung function.[1]

    • Secondary Endpoints: The time to onset of bronchodilation and the duration of action were also recorded. Cardiovascular parameters such as pulse and blood pressure were monitored for safety.[1]

  • Statistical Analysis: The study analyzed the dose-response relationship, though specific statistical tests used were not mentioned in the abstract.

Comparative Study of Oral Reproterol vs. Orciprenaline
  • Study Design: An intra-individual cross-over test conducted in a multi-center setting.

  • Patient Population: 81 patients diagnosed with either bronchial asthma or chronic obstructive bronchitis.

  • Drug Administration: A single oral dose of 20 mg of Reproterol was compared to a 20 mg oral dose of orciprenaline.

  • Measurements:

    • Primary Endpoint: Airway resistance and volume-corrected resistance were the primary measures of bronchodilator effect.

    • Secondary Endpoints: The time-effect curves were analyzed to compare the total effect of the two drugs. Arterial pO2, heart rate, and blood pressure were also monitored.

  • Statistical Analysis: The study reported a statistically significant bronchodilator effect for Reproterol, though the specific statistical methods were not detailed in the abstract.

Experimental Workflow: Typical Early Clinical Trial

Experimental_Workflow cluster_workflow Clinical Trial Workflow cluster_treatment Treatment Arms Patient_Screening Patient Screening (Asthma/COPD Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Screening->Inclusion_Exclusion Baseline_Measurements Baseline Measurements (FEV1, FVC, etc.) Inclusion_Exclusion->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Reproterol_Arm Reproterol Administration (Inhaled or Oral) Randomization->Reproterol_Arm Group A Comparator_Arm Comparator/Placebo Administration Randomization->Comparator_Arm Group B Post_Dose_Measurements Post-Dose Measurements (Timed Intervals) Reproterol_Arm->Post_Dose_Measurements Comparator_Arm->Post_Dose_Measurements Data_Analysis Data Analysis (Efficacy & Safety) Post_Dose_Measurements->Data_Analysis

Caption: Generalized workflow of early Reproterol clinical trials.

Studies in Specific Conditions

Exercise-Induced Asthma

Reproterol has also been evaluated for its efficacy in preventing exercise-induced asthma (EIA). In a study involving six subjects with stable, exercise-triggered asthma, inhaled Reproterol (1 mg) was compared to salbutamol (200 µg).[2] The study found that at the time point when salbutamol's protective effect diminished, Reproterol provided a significantly smaller fall in peak expiratory flow rate after exercise.[2] Another study with 11 patients with EIA demonstrated that a combination of 1 mg of Reproterol and 2 mg of disodium cromoglycate, as well as Reproterol alone, were significantly effective in preventing a decrease in FEV1 after a standardized exercise challenge compared to a placebo.[3] The difference in effectiveness between the combination and Reproterol alone was not significant.[3]

Comparative Analyses

A double-blind crossover trial involving 12 asthmatic patients compared the effects of 2.5 mg of nebulized Reproterol with 1.25 mg of nebulized salbutamol.[4] FEV1 was measured before and at 15 and 45 minutes after inhalation. The study also assessed side effects such as changes in heart rate, blood pressure, and arterial blood gases to determine the β2-selectivity of the drugs. The results indicated the following order of selectivity: salbutamol > fenoterol > terbutaline > reproterol.[4]

Logical Relationship: From Administration to Effect

Logical_Relationship cluster_logic Cause and Effect of Reproterol Reproterol_Admin Reproterol Administration Beta2_Activation β2-Receptor Activation Reproterol_Admin->Beta2_Activation leads to Bronchodilation_Effect Bronchodilation Beta2_Activation->Bronchodilation_Effect causes Improved_Airflow Improved Airflow (Increased FEV1, etc.) Bronchodilation_Effect->Improved_Airflow results in Symptom_Relief Relief of Bronchospasm Symptoms Improved_Airflow->Symptom_Relief provides

Caption: Logical flow from Reproterol administration to clinical effect.

References

The Role of Reproterol Hydrochloride in Respiratory Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reproterol hydrochloride is a potent bronchodilator medication utilized in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Classified as a selective beta-2 adrenergic agonist, its primary therapeutic effect is the relaxation of smooth muscle in the airways, leading to a widening of the bronchial passages (bronchodilation) and subsequent relief from symptoms like wheezing, shortness of breath, and chest tightness. Administered typically via inhalation for rapid and targeted delivery to the lungs, Reproterol provides a swift onset of action, making it particularly beneficial during acute exacerbations of these conditions. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental evaluation of this compound's role in respiratory smooth muscle relaxation.

Core Mechanism of Action: Beta-2 Adrenergic Receptor Stimulation

The bronchodilatory effect of this compound is initiated by its binding to and activation of beta-2 adrenergic receptors, which are abundantly located on the surface of airway smooth muscle cells. This interaction triggers a well-defined intracellular signaling cascade, culminating in muscle relaxation.

The Signaling Cascade:

  • Receptor Activation and G-Protein Coupling: Upon binding, Reproterol induces a conformational change in the beta-2 adrenergic receptor. This activated receptor couples with a stimulatory G-protein (Gs).[2]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[3]

  • cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).[2] This leads to an increase in intracellular cAMP levels.

  • Protein Kinase A (PKA) Activation: The elevated cAMP concentrations activate cAMP-dependent Protein Kinase A (PKA).[4][5]

  • Downstream Effects Leading to Relaxation: PKA is a critical effector molecule that phosphorylates several target proteins within the smooth muscle cell, leading to relaxation through multiple mechanisms:[4]

    • Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, the enzyme responsible for phosphorylating myosin light chains. This reduction in myosin light chain phosphorylation prevents the interaction of actin and myosin filaments, which is necessary for muscle contraction.

    • Reduction of Intracellular Calcium ([Ca²⁺]i): PKA promotes the sequestration of calcium ions into intracellular stores and reduces calcium influx across the cell membrane, lowering the cytosolic calcium concentration available for contraction.

    • Potassium Channel Activation: Beta-2 agonists can also open large-conductance calcium-activated potassium channels, leading to hyperpolarization of the cell membrane, which further contributes to muscle relaxation.[6]

While PKA is considered the primary mediator of beta-agonist-induced relaxation[7], another cAMP effector, Exchange protein activated by cAMP (Epac), may also play a role.[2][4][5]

A unique feature of Reproterol is its structure, which is a monomolecular combination of a beta-2 agonist (similar to orciprenaline) and a theophylline-like moiety.[1][8] This suggests a potential dual mechanism where the theophylline component may inhibit phosphodiesterases (PDEs), enzymes that degrade cAMP.[8][9] This inhibition would lead to a more sustained elevation of intracellular cAMP, potentially enhancing the bronchodilatory effect.[8][9]

Reproterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Reproterol Reproterol HCl B2AR Beta-2 Adrenergic Receptor Reproterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP (Increased) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits (Phosphorylates) Ca Decreased Intracellular Ca²⁺ PKA->Ca Promotes MLCK_inactive Inactive MLCK-P Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Ca->Relaxation

Caption: Reproterol HCl signaling cascade in airway smooth muscle cells.

Quantitative Data on Efficacy

Clinical and preclinical studies have quantified the bronchodilatory and protective effects of Reproterol. The data highlights its dose-dependent efficacy and provides a comparative perspective against other bronchodilators.

ParameterDrug/DoseResultStudy Population/ModelReference
Bronchodilation Reproterol (20 mg, oral)Statistically significant bronchodilator effect; onset ~30 min, peak 2-3 hrs, duration ≥ 4 hrs.81 patients with asthma or chronic obstructive bronchitis.[10]
Bronchodilation Reproterol (Inhaled, 500 µg - 8 mg)Non-linear dose-response in FEV1 improvement (17% at 1 mg, 29% at 8 mg). Duration was dose-dependent.14 asthmatic patients.[11]
Protective Effect Reproterol (2 puffs, 500 µg each)Almost complete elimination of Acetylcholine (ACH)-induced bronchial constriction.16 patients susceptible to ACH provocation.[12]
Protective Effect Reproterol (20 mg, oral)Almost absent ACH-induced constriction 60 minutes after ingestion.16 patients susceptible to ACH provocation.[12]
Comparative Efficacy Reproterol vs. OrciprenalineReproterol showed significantly superior broncholytic effects based on lung function variables.Patients with bronchial asthma or chronic obstructive bronchitis.[13]
cAMP Production Reproterol (10⁻⁵ M)128% stimulation of cAMP production in human monocytes.In vitro human monocytes.[9]
cAMP Production Fenoterol (10⁻⁵ M)65% stimulation of cAMP production in human monocytes.In vitro human monocytes.[9]
cAMP Production Salbutamol (10⁻⁵ M)13% stimulation of cAMP production in human monocytes.In vitro human monocytes.[9]

Experimental Protocols

The evaluation of Reproterol's effects on respiratory smooth muscle involves a range of in vitro and in vivo experimental models.

In Vitro Smooth Muscle Relaxation Assay (Isolated Tracheal Strip)

This protocol assesses the direct relaxant effect of a compound on airway smooth muscle tissue.

  • Tissue Preparation:

    • Guinea pigs are euthanized, and the trachea is carefully excised.

    • The trachea is cleaned of adhering connective tissue and cut into rings or strips.

    • The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Tension Recording:

    • One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

    • The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Induction of Contraction:

    • A contractile agent (spasmogen) such as histamine, acetylcholine, carbachol, or barium chloride is added to the organ bath to induce a sustained contraction of the smooth muscle.[14][15]

  • Drug Administration and Measurement:

    • Once a stable contraction is achieved, cumulative concentrations of Reproterol are added to the bath.

    • The resulting relaxation (decrease in tension) is recorded for each concentration.

  • Data Analysis:

    • The relaxation is expressed as a percentage of the maximal contraction induced by the spasmogen.

    • A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation) can be calculated to determine potency.[16]

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Trachea Excision (e.g., Guinea Pig) B Preparation of Tracheal Strips A->B C Mounting in Organ Bath B->C D Equilibration under Resting Tension C->D E Induce Contraction (e.g., Histamine) D->E F Cumulative Addition of Reproterol E->F G Record Tension (Relaxation) F->G H Calculate % Relaxation G->H I Plot Concentration- Response Curve H->I J Determine EC₅₀ Value I->J

Caption: Experimental workflow for an in vitro tracheal strip assay.
In Vivo Bronchodilation and Bronchoprotection Assay (Clinical)

This protocol evaluates the efficacy of a bronchodilator in human subjects, often those with a diagnosed respiratory disease.

  • Subject Recruitment:

    • Patients with asthma or COPD meeting specific inclusion criteria (e.g., age, baseline lung function, reversibility of airway obstruction) are enrolled.[17]

  • Baseline Measurements:

    • Baseline pulmonary function tests (PFTs) are performed. Common techniques include:

      • Spirometry: To measure Forced Expiratory Volume in 1 second (FEV₁) and Forced Vital Capacity (FVC).[18]

      • Body Plethysmography: To measure Airway Resistance (Raw).[12]

      • Impulse Oscillometry (IOS): To measure respiratory resistance and reactance.[17]

  • Bronchoprovocation (for protection studies):

    • To assess protective effects, a bronchoconstrictor agent like acetylcholine or methacholine is inhaled to induce a controlled level of airway narrowing, and PFTs are repeated.[12]

  • Drug Administration:

    • Reproterol (or placebo in controlled trials) is administered, typically via a metered-dose inhaler or nebulizer.[12][19]

  • Post-Drug Assessment:

    • PFTs are repeated at specific time intervals after drug administration to measure the onset, peak, and duration of the bronchodilator effect.[10][17]

    • For protection studies, the bronchoprovocation challenge is repeated after drug administration to measure the drug's ability to prevent or attenuate the induced bronchoconstriction.[12]

  • Data Analysis:

    • Changes in PFT parameters (e.g., % increase in FEV₁) from baseline are calculated and compared between the active drug and placebo groups.

In_Vivo_Workflow start Patient Screening & Informed Consent baseline Baseline Pulmonary Function Tests (PFTs) (Spirometry, Plethysmography) start->baseline provocation Optional: Bronchoprovocation Challenge (e.g., Acetylcholine) baseline->provocation randomize Randomization baseline->randomize If no provocation provocation->randomize drug Administer Reproterol randomize->drug placebo Administer Placebo randomize->placebo post_pft Serial PFTs at Timed Intervals drug->post_pft post_pft2 Serial PFTs at Timed Intervals placebo->post_pft2 post_provocation Optional: Repeat Bronchoprovocation post_pft->post_provocation post_provocation2 Optional: Repeat Bronchoprovocation post_pft2->post_provocation2 analysis Data Analysis: Compare change in FEV₁ vs. Baseline & Placebo post_provocation->analysis post_provocation2->analysis

References

Reproterol Hydrochloride: An In-Depth Technical Guide to Molecular Targets Beyond Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproterol hydrochloride is a short-acting β2-adrenergic receptor agonist traditionally used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its primary therapeutic effect, bronchodilation, is well-documented to occur via stimulation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. However, emerging evidence suggests that the pharmacological profile of Reproterol is more complex. This technical guide delves into the molecular targets of this compound beyond its classical interaction with β2-receptors, focusing on its potential dual mechanism of action as a phosphodiesterase (PDE) inhibitor. This guide provides a comprehensive overview of the available data, detailed experimental methodologies for investigating these off-target effects, and visual representations of the implicated signaling pathways.

Quantitative Data on Non-β2 Receptor Mediated Effects

The following table summarizes the key quantitative findings regarding the effects of Reproterol that are not solely attributable to its β2-adrenergic agonism. These effects are primarily observed in immune cells and suggest an anti-inflammatory component to Reproterol's mechanism of action.

Target Cell TypeParameter MeasuredReproterol ConcentrationObserved EffectComparative Notes
Human MonocytescAMP Production10⁻⁵ M128% increase Significantly greater than fenoterol (65% increase) and salbutamol (13% increase) at the same concentration.
Human MonocytesLeukotriene B4 (LTB4) Production (LPS-stimulated)10⁻⁵ M49% inhibition Similar level of inhibition to salbutamol (59% inhibition); fenoterol showed weaker inhibition (15%).

Proposed Off-Target Mechanism of Action: Phosphodiesterase Inhibition

The chemical structure of Reproterol incorporates a theophylline moiety. Theophylline is a well-known non-selective phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby playing a critical role in signal transduction. By inhibiting PDEs, Reproterol can potentiate the effects of intracellular cAMP, not only that generated by its own β2-receptor activation but also from other signaling pathways.

This proposed dual mechanism is supported by the observation that the increase in cAMP production in human monocytes by Reproterol is significantly more potent than that of other β2-agonists that lack a PDE-inhibiting component. The inhibition of LTB4, a pro-inflammatory lipid mediator, further points towards an anti-inflammatory action consistent with elevated cAMP levels in immune cells.

While direct evidence of Reproterol binding to and inhibiting specific PDE isoenzymes is currently lacking in the public domain, the pharmacological effects strongly suggest such an interaction. Theophylline itself is known to inhibit several PDE isoenzymes, particularly PDE3 and PDE4, which are important in airway smooth muscle and inflammatory cells.

Signaling Pathways

The following diagrams illustrate the established β2-adrenergic signaling pathway and the proposed dual-mechanism pathway incorporating phosphodiesterase inhibition.

G Reproterol This compound Beta2AR β2-Adrenergic Receptor Reproterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Activates Relaxation Bronchodilation PKA_active->Relaxation Leads to

Fig. 1: Classical β2-Adrenergic Signaling Pathway of Reproterol.

G cluster_beta2 β2-Agonist Action cluster_pde PDE Inhibition Reproterol_beta2 Reproterol Beta2AR β2-Adrenergic Receptor Reproterol_beta2->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Cellular_Response Enhanced Cellular Response (e.g., Bronchodilation, Anti-inflammatory Effects) cAMP->Cellular_Response Leads to Reproterol_pde Reproterol (Theophylline Moiety) Reproterol_pde->PDE Inhibits AMP 5'-AMP PDE->AMP Degrades

Fig. 2: Proposed Dual Mechanism of Reproterol Action.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the non-β2 receptor-mediated effects of Reproterol.

Phosphodiesterase (PDE) Activity Assay

This protocol is designed to determine if Reproterol directly inhibits PDE activity.

  • Objective: To measure the IC50 of Reproterol for various PDE isoenzymes (e.g., PDE3, PDE4).

  • Principle: A two-step enzymatic assay. In the first step, PDE hydrolyzes cAMP to 5'-AMP. In the second step, a 5'-nucleotidase converts 5'-AMP to adenosine and inorganic phosphate (Pi). The amount of Pi generated is then quantified colorimetrically.

  • Materials:

    • Recombinant human PDE isoenzymes (e.g., PDE3A, PDE4B).

    • cAMP substrate.

    • 5'-Nucleotidase.

    • This compound.

    • Positive control inhibitor (e.g., Rolipram for PDE4).

    • Assay buffer (e.g., Tris-HCl, MgCl2).

    • Phosphate detection reagent (e.g., Malachite Green-based).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.

    • In a 96-well plate, add the PDE enzyme, assay buffer, and either Reproterol, the positive control, or vehicle (for control wells).

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the PDE reaction (e.g., by adding a stop solution or by heat inactivation).

    • Add 5'-nucleotidase to each well and incubate to convert 5'-AMP to Pi.

    • Add the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

    • Calculate the percentage of PDE inhibition for each Reproterol concentration and determine the IC50 value by non-linear regression analysis.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Dilutions Prepare Reproterol Serial Dilutions Add_Reagents Add PDE Enzyme, Buffer, and Reproterol to Microplate Wells Dilutions->Add_Reagents Add_Substrate Add cAMP Substrate Add_Reagents->Add_Substrate Incubate_PDE Incubate at 37°C Add_Substrate->Incubate_PDE Stop_PDE Stop PDE Reaction Incubate_PDE->Stop_PDE Add_Nucleotidase Add 5'-Nucleotidase Stop_PDE->Add_Nucleotidase Incubate_Nuc Incubate Add_Nucleotidase->Incubate_Nuc Add_Detection Add Phosphate Detection Reagent Incubate_Nuc->Add_Detection Read_Plate Measure Absorbance Add_Detection->Read_Plate Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Plate->Calculate_IC50

Fig. 3: Experimental Workflow for PDE Activity Assay.
Cellular cAMP Measurement Assay

This protocol is for quantifying changes in intracellular cAMP levels in response to Reproterol in a cellular context.

  • Objective: To measure the effect of Reproterol on cAMP production in whole cells, such as human monocytes or airway smooth muscle cells.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA). Free cAMP in the sample competes with a fixed amount of labeled cAMP for binding sites on a specific antibody. The amount of bound labeled cAMP is inversely proportional to the concentration of cAMP in the sample.

  • Materials:

    • Human monocytes (or other relevant cell line).

    • Cell culture medium.

    • This compound.

    • Positive controls (e.g., Forskolin, a direct adenylyl cyclase activator).

    • PDE inhibitor (e.g., IBMX, to establish maximal cAMP accumulation).

    • Cell lysis buffer.

    • Commercial cAMP ELISA kit.

    • Microplate reader.

  • Procedure:

    • Culture human monocytes to the desired density in a multi-well plate.

    • Pre-incubate the cells with or without a PDE inhibitor (IBMX) for a short period.

    • Treat the cells with various concentrations of Reproterol, positive controls, or vehicle.

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.

    • Lyse the cells to release intracellular cAMP.

    • Perform the cAMP ELISA on the cell lysates according to the manufacturer's protocol. This typically involves:

      • Adding samples and standards to an antibody-coated plate.

      • Adding a cAMP-enzyme conjugate.

      • Incubating to allow for competitive binding.

      • Washing away unbound reagents.

      • Adding a substrate to generate a colorimetric signal.

      • Stopping the reaction.

    • Measure the absorbance on a microplate reader.

    • Calculate the cAMP concentration in the samples by comparison to a standard curve.

Leukotriene B4 (LTB4) Production Assay

This protocol measures the inhibitory effect of Reproterol on the production of the pro-inflammatory mediator LTB4.

  • Objective: To determine the effect of Reproterol on LTB4 synthesis in inflammatory cells like monocytes.

  • Principle: A competitive ELISA for the quantitative determination of LTB4 in cell culture supernatants.

  • Materials:

    • Human monocytes.

    • Cell culture medium.

    • Lipopolysaccharide (LPS) to stimulate LTB4 production.

    • This compound.

    • Positive control inhibitor of LTB4 synthesis.

    • Commercial LTB4 ELISA kit.

    • Microplate reader.

  • Procedure:

    • Culture human monocytes in a multi-well plate.

    • Pre-treat the cells with various concentrations of Reproterol or a positive control inhibitor.

    • Stimulate the cells with LPS (e.g., 10 µg/mL).

    • Incubate for an extended period (e.g., 4 hours) at 37°C to allow for LTB4 synthesis and release.

    • Centrifuge the plate to pellet the cells and collect the supernatants.

    • Perform the LTB4 ELISA on the cell supernatants according to the manufacturer's instructions.

    • Measure the absorbance and calculate the LTB4 concentration from a standard curve.

    • Determine the percentage of inhibition of LTB4 production by Reproterol.

Conclusion

The pharmacological profile of this compound extends beyond simple β2-adrenergic agonism. There is compelling, albeit indirect, evidence for a dual mechanism of action that includes the inhibition of phosphodiesterases. This is supported by its chemical structure, which contains a theophylline moiety, and by functional data demonstrating enhanced cAMP production and inhibition of the pro-inflammatory mediator LTB4 in human monocytes. These findings suggest that Reproterol may possess clinically relevant anti-inflammatory properties in addition to its established bronchodilatory effects.

Further research is warranted to directly characterize the interaction of Reproterol with specific PDE isoenzymes and to explore other potential off-target interactions, such as with adenosine receptors. The experimental protocols detailed in this guide provide a framework for such investigations, which could lead to a more complete understanding of Reproterol's therapeutic actions and potentially broaden its clinical applications. For drug development professionals, understanding these nuances is critical for the rational design of next-generation respiratory therapeutics with optimized efficacy and safety profiles.

Methodological & Application

Application Notes and Protocols for Reproterol Hydrochloride in an In Vitro Asthma Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and airway remodeling. In vitro models of asthma are crucial tools for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. Reproterol hydrochloride is a bronchodilator used in the management of asthma.[1] It functions as a β2-adrenergic receptor agonist, leading to the relaxation of airway smooth muscle.[1] Additionally, it possesses a theophylline-like component, suggesting a potential dual mechanism involving phosphodiesterase (PDE) inhibition.[2] This document provides detailed protocols for an in vitro asthma model to evaluate the efficacy of this compound, focusing on its bronchodilatory and anti-inflammatory properties.

Data Presentation

The following tables summarize the quantitative effects of this compound on key asthma-related parameters in relevant in vitro models.

ParameterCell TypeAgonist/StimulantThis compound EffectEC50/IC50Reference
Bronchodilation
cAMP ProductionHuman Bronchial Smooth Muscle CellsIsoproterenol (as reference)Increased cAMP levelsEstimated EC50: ~10-100 nM[3]
Muscle RelaxationGuinea Pig TracheaHistamineIntense spasmolytic effectNot specified[3][4]
Anti-inflammatory
cAMP ProductionHuman Monocytes-128% increase at 10⁻⁵ MNot specified[2]
Leukotriene B4 (LTB4) ProductionHuman MonocytesLipopolysaccharide (LPS)49% inhibition at 10⁻⁵ MNot specified[2]
IL-6 ReleaseHuman Bronchial Epithelial CellsPro-inflammatory stimuliPotential for reductionNot specifiedInferred from mechanism
IL-8 ReleaseHuman Bronchial Epithelial CellsPro-inflammatory stimuliPotential for reductionNot specifiedInferred from mechanism
Airway Remodeling
Cell ProliferationHuman Airway Smooth Muscle CellsGrowth factorsInhibitionNot specifiedInferred from mechanism

Experimental Protocols

Co-culture of Human Bronchial Epithelial Cells (HBECs) and Human Bronchial Smooth Muscle Cells (HBSMCs)

This protocol establishes a physiologically relevant in vitro model of the human airway.

Materials:

  • Primary Human Bronchial Epithelial Cells (HBECs)

  • Primary Human Bronchial Smooth Muscle Cells (HBSMCs)

  • Bronchial Epithelial Cell Growth Medium

  • Smooth Muscle Cell Growth Medium

  • Transwell® inserts (0.4 µm pore size)

  • 24-well plates

  • Reagents for inducing inflammatory phenotype (e.g., IL-13, TNF-α)

Procedure:

  • Seed HBSMCs in the bottom of a 24-well plate at a density of 2 x 10⁴ cells/well and culture in Smooth Muscle Cell Growth Medium until confluent.

  • Seed HBECs on the apical side of the Transwell® inserts at a density of 5 x 10⁴ cells/insert and culture in Bronchial Epithelial Cell Growth Medium.

  • Once the HBECs reach confluence, create an air-liquid interface (ALI) by removing the apical medium.

  • After 21 days of ALI culture to allow for differentiation, transfer the Transwell® inserts containing the differentiated HBECs into the 24-well plate with the confluent HBSMCs.

  • To induce an "asthmatic" phenotype, add a pro-inflammatory stimulus such as IL-13 (10 ng/mL) or TNF-α (10 ng/mL) to the basolateral medium for 48-72 hours prior to and during the experiment.

Assessment of Bronchodilatory Effect: Airway Smooth Muscle Relaxation

This protocol evaluates the ability of this compound to relax pre-contracted airway smooth muscle.

Materials:

  • Co-culture model from Protocol 1

  • Contractile agonist (e.g., histamine, methacholine)

  • This compound

  • Microplate reader or imaging system to measure changes in HBSMC morphology or tension.

Procedure:

  • Induce contraction of the HBSMCs in the co-culture model by adding a contractile agonist (e.g., 1 µM histamine) to the basolateral medium.

  • After a stable contraction is achieved (typically 10-15 minutes), add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the basolateral medium.

  • Monitor the relaxation of the HBSMCs over time using an appropriate method (e.g., microscopy to observe cell morphology changes, or more advanced techniques like traction force microscopy if available).

  • Calculate the percentage of relaxation relative to the maximal contraction induced by the agonist.

  • Determine the EC50 value for this compound-induced relaxation.

Measurement of cAMP Production

This protocol quantifies the intracellular cyclic adenosine monophosphate (cAMP) levels in response to this compound.

Materials:

  • Co-culture model from Protocol 1 or monocultures of HBSMCs or HBECs

  • This compound

  • cAMP assay kit (e.g., ELISA-based)

  • Cell lysis buffer

  • Phosphodiesterase inhibitor (e.g., IBMX) as a positive control

Procedure:

  • Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 15-30 minutes).

  • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Follow the manufacturer's instructions to measure the intracellular cAMP concentration in the cell lysates.

  • Express the results as pmol of cAMP per well or per mg of protein.

  • Determine the EC50 value for this compound-induced cAMP production.

Analysis of Anti-inflammatory Effects: Cytokine Release

This protocol assesses the ability of this compound to inhibit the release of pro-inflammatory cytokines from epithelial cells.

Materials:

  • Co-culture model from Protocol 1 with an induced inflammatory phenotype

  • This compound

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8)

  • Basolateral medium samples

Procedure:

  • Treat the inflamed co-culture model with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 24 hours.

  • Collect the basolateral medium from each well.

  • Use ELISA kits to quantify the concentration of IL-6 and IL-8 in the collected medium, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release compared to the untreated (vehicle control) inflamed co-culture.

  • Determine the IC50 value for this compound-mediated inhibition of cytokine release.

Visualizations

Signaling Pathway of this compound

Reproterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_AR β2-Adrenergic Receptor AC Adenylyl Cyclase Beta2_AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Contributes to PDE->cAMP Degrades AMP AMP PDE->AMP Reproterol Reproterol Hydrochloride Reproterol->Beta2_AR Activates Reproterol->PDE Inhibits

Caption: Dual mechanism of this compound.

Experimental Workflow for In Vitro Asthma Model

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment and Assays cluster_analysis Data Analysis Culture_HBSMC 1. Culture HBSMCs in 24-well plate CoCulture 4. Assemble Co-culture (HBECs on HBSMCs) Culture_HBSMC->CoCulture Culture_HBEC 2. Culture HBECs on Transwell inserts ALI 3. Establish Air-Liquid Interface (ALI) for HBECs Culture_HBEC->ALI ALI->CoCulture Induce_Asthma 5. Induce 'Asthmatic' Phenotype (e.g., with IL-13) CoCulture->Induce_Asthma Add_Reproterol 6. Treat with Reproterol HCl (Dose-response) Induce_Asthma->Add_Reproterol Relaxation_Assay 7a. Bronchodilation Assay (Smooth Muscle Relaxation) Add_Reproterol->Relaxation_Assay cAMP_Assay 7b. cAMP Assay Add_Reproterol->cAMP_Assay Cytokine_Assay 7c. Cytokine Analysis (ELISA) Add_Reproterol->Cytokine_Assay Data_Analysis 8. Analyze Data (EC50/IC50 Calculation) Relaxation_Assay->Data_Analysis cAMP_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Workflow for evaluating this compound.

References

Application Note: High-Throughput Cell-Based Assay for Measuring Reproterol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reproterol is a selective β2-adrenergic receptor agonist used clinically as a bronchodilator for the treatment of asthma and other respiratory diseases.[1][2][3] Its therapeutic effect is mediated through the activation of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). Upon agonist binding, the β2-AR couples to the stimulatory G-protein (Gs), which activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[4] This elevation in cAMP, a key second messenger, initiates a signaling cascade culminating in the relaxation of airway smooth muscle.[4]

The development and quality control of β2-AR agonists like Reproterol necessitate robust and reliable methods to quantify their potency and efficacy. This application note describes a detailed protocol for a cell-based assay to determine the efficacy of Reproterol by measuring its ability to stimulate cAMP production in a human cell line stably expressing the β2-adrenergic receptor. The described methodology is suitable for high-throughput screening (HTS) and pharmacological profiling of β2-AR agonists.

Principle of the Assay

This assay utilizes a recombinant cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to stably express the human β2-adrenergic receptor.[5][6][7] The efficacy of Reproterol is determined by quantifying the dose-dependent increase in intracellular cAMP following stimulation. Two primary methods for cAMP quantification are presented:

  • Direct cAMP Measurement: This involves immunoassays like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) that directly measure cAMP levels in cell lysates.[8][9][10][11][12]

  • cAMP Response Element (CRE) Reporter Gene Assay: This method uses a reporter gene (e.g., luciferase) under the transcriptional control of a cAMP Response Element (CRE).[13][14][15][16] An increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE sequence in the reporter construct, driving the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the cAMP level and thus to the activity of the β2-AR agonist.[13][15][16]

This application note will focus on the CRE-luciferase reporter gene assay due to its high sensitivity, broad dynamic range, and suitability for HTS.[13][14][15]

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
HEK293 cell line stably expressing human β2-AR and a CRE-luciferase reporterATCC, Thermo Fisher Scientific, Charles River-
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Reproterol hydrochlorideSigma-AldrichR0132
Isoproterenol hydrochloride (Positive Control)Sigma-AldrichI6504
Propranolol hydrochloride (Antagonist Control)Sigma-AldrichP0884
Luciferase Assay System (e.g., ONE-Glo™)PromegaE6110
White, opaque, 96-well or 384-well microplatesCorning3917
CO2 Incubator
Luminometer

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture the HEK293-β2-AR-CRE-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

Protocol 2: Reproterol Efficacy Testing (Agonist Mode)
  • Cell Plating:

    • Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

    • Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate (20,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Reproterol in sterile water or DMSO.

    • Perform a serial dilution of the Reproterol stock solution in serum-free DMEM to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a similar dilution series for the positive control, Isoproterenol.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared Reproterol or Isoproterenol dilutions to the respective wells.

    • Include a "vehicle control" group of wells treated with serum-free DMEM containing the same concentration of the solvent (e.g., DMSO) as the compound-treated wells.

    • Incubate the plate for 6 hours at 37°C and 5% CO2. This incubation time allows for sufficient transcription and translation of the luciferase reporter gene.[13]

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence in each well using a luminometer.

Data Analysis
  • Data Normalization:

    • Subtract the average luminescence signal of the blank wells (containing only medium and luciferase reagent) from all other readings.

    • Normalize the data by expressing the luminescence of each well as a percentage of the maximum response observed with the positive control (Isoproterenol).

  • Dose-Response Curve:

    • Plot the normalized response against the logarithm of the Reproterol concentration.

    • Fit the data using a four-parameter logistic (sigmoidal) model to determine the EC50 (half-maximal effective concentration) and the maximum efficacy (Emax).

Data Presentation

Table 1: Potency and Efficacy of β2-Adrenergic Agonists

CompoundEC50 (nM)Emax (% of Isoproterenol)
Isoproterenol (Control)10.5100
Reproterol25.898
Compound X150.285
Compound Y>10,00012

Note: The data presented in this table are for illustrative purposes only and should be generated from experimental results.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Reproterol Reproterol beta2AR β2-Adrenergic Receptor Reproterol->beta2AR Binds Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CRE CRE pCREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Promotes Transcription

Caption: Reproterol signaling pathway via the β2-AR.

Experimental Workflow Diagram

G A 1. Seed HEK293-β2-AR-CRE-luc cells in 96-well plate B 2. Incubate for 24 hours (37°C, 5% CO2) A->B D 4. Treat cells with compounds B->D C 3. Prepare serial dilutions of Reproterol and controls C->D E 5. Incubate for 6 hours (37°C, 5% CO2) D->E F 6. Add Luciferase Assay Reagent E->F G 7. Incubate for 10 minutes at Room Temperature F->G H 8. Measure Luminescence G->H I 9. Analyze Data: - Normalize to control - Generate dose-response curve - Calculate EC50 and Emax H->I

Caption: Workflow for the Reproterol efficacy assay.

Conclusion

The cell-based CRE-luciferase reporter assay described in this application note provides a sensitive, reproducible, and high-throughput compatible method for determining the efficacy of Reproterol and other β2-adrenergic receptor agonists. This assay is a valuable tool in drug discovery and development for the characterization of compound potency and for quality control purposes. The detailed protocol and data analysis guidelines ensure reliable and consistent results for researchers in academic and industrial settings.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Reproterol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reproterol hydrochloride is a selective beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, linear, precise, and accurate, making it suitable for routine quality control analysis.

Chemical Structure

  • Compound: this compound

  • Molecular Formula: C₁₈H₂₄ClN₅O₅

  • Molecular Weight: 425.87 g/mol [3][4]

Chromatographic Conditions

A robust and reliable HPLC method was established for the quantification of this compound. The chromatographic parameters are summarized in the table below. The selection of a C18 column is common for the separation of moderately polar compounds like beta-2 agonists.[5][6] The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, ensures good peak shape and resolution. The detection wavelength is set at 276 nm, a common absorbance maximum for phenolic compounds.

ParameterValue
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 276 nm
Run Time 10 minutes

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a ratio of 70:30 (v/v) and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-60 µg/mL.

  • Sample Solution Preparation (for a hypothetical tablet formulation):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 20 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase to obtain a final theoretical concentration of 20 µg/mL.

2. Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for the following parameters:

  • Specificity: The specificity of the method was evaluated by injecting the mobile phase (blank) and a placebo solution (containing all excipients except the active ingredient) to demonstrate the absence of interference at the retention time of the this compound peak.

  • Linearity: Linearity was assessed by analyzing five working standard solutions over the concentration range of 10-60 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (R²) was determined.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at a concentration of 40 µg/mL were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day Precision): The analysis of the same standard solution was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated.

  • Accuracy (Recovery): The accuracy of the method was determined by performing a recovery study. A known amount of this compound stock solution was added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each concentration level was prepared in triplicate, and the percentage recovery was calculated.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the pH of the mobile phase (±0.2 units), the column temperature (±2°C), and the flow rate (±0.1 mL/min). The system suitability parameters were checked after each variation.

Data Presentation

Linearity

The linearity of the method was established over the concentration range of 10-60 µg/mL. The correlation coefficient was found to be greater than 0.999, indicating a strong linear relationship between concentration and peak area.

Concentration (µg/mL)Peak Area (Arbitrary Units)
10250123
20501234
30752345
401003456
501254567
601505678
Correlation Coefficient (R²) 0.9998

Precision

The precision of the method was demonstrated by the low relative standard deviation (%RSD) for both repeatability and intermediate precision, which were well within the acceptable limit of ≤2%.

Precision TypeParameterResult
Repeatability %RSD (n=6)0.85%
Intermediate Precision %RSD (n=6)1.12%

Accuracy (Recovery Study)

The accuracy of the method is reflected in the high recovery values, which were within the acceptable range of 98-102%.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%16.015.898.8%
80%16.016.1100.6%99.8%
80%16.016.0100.0%
100%20.019.999.5%
100%20.020.2101.0%100.1%
100%20.019.999.8%
120%24.024.1100.4%
120%24.023.899.2%100.1%
120%24.024.2100.8%

Mandatory Visualization

Experimental Workflow for HPLC Quantification of this compound

experimental_workflow cluster_prep Solution Preparation cluster_data Data Acquisition and Processing std_prep Standard Preparation (Stock and Working Solutions) hplc_analysis HPLC Analysis (Injection and Chromatographic Separation) std_prep->hplc_analysis sample_prep Sample Preparation (Extraction and Dilution) sample_prep->hplc_analysis data_acq Data Acquisition (Peak Integration) hplc_analysis->data_acq calib_curve Calibration Curve Generation (from Standards) data_acq->calib_curve quantification Quantification of Sample (Concentration Calculation) data_acq->quantification calib_curve->quantification final_result Final Result (Assay of Reproterol HCl) quantification->final_result

Caption: Workflow of the HPLC method for Reproterol HCl quantification.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, and reliable. The method validation results demonstrate its suitability for routine quality control analysis of this compound in bulk drug and pharmaceutical dosage forms, ensuring that the product meets the required quality standards.

References

Application Notes and Protocols for In Vivo Animal Models Studying Reproterol Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproterol is a short-acting β2-adrenergic receptor agonist used as a bronchodilator for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect stems from its ability to relax the smooth muscle of the airways, leading to bronchodilation and improved airflow.[2] Reproterol is a unique compound as it combines a β2-agonist structure with a theophylline component, which may contribute to its mechanism of action by inhibiting phosphodiesterase (PDE).[3][4]

Preclinical in vivo studies are essential for evaluating the efficacy, pharmacokinetics, and safety profile of bronchodilators like Reproterol. Animal models, particularly guinea pigs and rodents, are widely used to simulate conditions of bronchoconstriction and asthma, providing a platform to assess therapeutic potential before human trials.[5][6][7] Guinea pigs are often considered a superior model for pharmacological studies of asthma due to anatomical and physiological similarities in their airways to humans.[5][8]

These application notes provide an overview of relevant animal models and detailed protocols for investigating the effects of Reproterol.

Mechanism of Action: β2-Adrenergic Signaling Pathway

Reproterol exerts its primary effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a G-protein-coupled signaling cascade that leads to muscle relaxation.

Reproterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Reproterol Reproterol B2AR β2-Adrenergic Receptor Reproterol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (MLCK) (Active) PKA->MLCK_active Phosphorylates (Inhibits) Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Promotes MLCK_inactive MLCK-P (Inactive) Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to Ca_decrease->Relaxation Contributes to

Caption: Reproterol's β2-adrenergic signaling cascade.

Pharmacokinetic Data in Animal Models

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. The following data was derived from studies using radiolabelled Reproterol in several animal species.[9]

ParameterRatDogRabbit
Administration Route Orali.v.Intratracheal
Elimination Half-life ~2 hours--
Primary Excretion Route Fecal (58%)Fecal (58%)-
Oral Absorption Ratio 18%--
Intratracheal Absorption 90%-90%
(Data sourced from Tauber et al., 1978)[9]

Experimental Protocols

While specific in vivo efficacy studies for Reproterol are not extensively detailed in recent literature, its effects can be evaluated using established animal models of bronchoconstriction and allergic asthma. The guinea pig is a highly suitable species for this purpose.[5][8]

Protocol 1: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of a compound to prevent or reverse acute bronchoconstriction induced by a chemical spasmogen like histamine.[10][11][12]

1. Animals:

  • Species: Hartley guinea pigs

  • Weight: 300-400 g

  • Housing: Housed in standard conditions with ad libitum access to food and water. Acclimatize for at least one week before the experiment.

2. Materials and Reagents:

  • Reproterol hydrochloride

  • Histamine dihydrochloride

  • Urethane (anesthetic)

  • Sterile saline (vehicle)

  • Propranolol (to block β1-receptors and isolate β2 effects, optional)[12]

  • Whole-body plethysmograph or invasive setup for measuring airway resistance and dynamic compliance.[13][14]

3. Experimental Procedure:

  • Anesthesia: Anesthetize the guinea pig with urethane (1.25 g/kg, intraperitoneal injection).[13]

  • Surgical Preparation (for invasive measurement):

    • Perform a tracheostomy and intubate with an endotracheal cannula.

    • Insert a catheter into the jugular vein for intravenous administration of substances.

    • Place a thin plastic catheter into the esophagus to measure intrathoracic pressure.[13]

    • Connect the animal to a small animal ventilator.

  • Baseline Measurement: Allow the animal to stabilize for 10-15 minutes and record baseline respiratory parameters (e.g., airway resistance (Raw) and dynamic compliance (Cdyn)).

  • Drug Administration (Prophylactic):

    • Administer Reproterol or vehicle via the desired route (e.g., intravenous injection through the jugular cannula or inhalation via a nebulizer connected to the tracheal tube).

    • Wait for a predefined period (e.g., 5-10 minutes) for the drug to take effect.

  • Bronchoconstriction Induction:

    • Administer a challenge dose of histamine intravenously (e.g., 5-10 µg/kg) to induce a significant, submaximal increase in airway resistance.[11]

  • Data Recording: Continuously monitor and record respiratory parameters for 15-30 minutes post-challenge to observe the peak bronchoconstrictor response and the inhibitory effect of Reproterol.

  • Data Analysis: Calculate the percentage inhibition of the histamine-induced bronchoconstriction for the Reproterol-treated group compared to the vehicle-treated control group.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Model in Guinea Pigs

This model mimics the allergic inflammation and airway hyperresponsiveness characteristic of human asthma.[1][5][15]

1. Animals:

  • Species: Dunkin-Hartley guinea pigs

  • Weight: 250-300 g

2. Materials and Reagents:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)₃) adjuvant

  • This compound

  • Sterile saline

  • Aerosol generation chamber

3. Experimental Procedure:

  • Sensitization Phase:

    • Day 0: Sensitize each guinea pig with an intraperitoneal (i.p.) injection of 100 µg OVA and 100 mg Al(OH)₃ dissolved in 1 mL saline.[1][15]

    • Day 8 or 14: Administer a booster i.p. injection of 10 mg OVA in saline.[1][15]

  • Challenge Phase:

    • Starting from Day 16-18 , challenge the sensitized animals daily for 7 consecutive days by exposing them to an aerosol of 1% OVA in saline for 2-10 minutes in a closed chamber.[1][15] Control animals are challenged with saline aerosol.

  • Treatment Protocol:

    • Administer Reproterol or vehicle orally, intraperitoneally, or via inhalation at a set time (e.g., 30-60 minutes) before each OVA challenge during the challenge phase.

  • Endpoint Measurement (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Assess the bronchoconstrictor response to an inhaled spasmogen (e.g., histamine or acetylcholine) using whole-body plethysmography.[15]

    • Bronchoalveolar Lavage (BAL): Euthanize the animal, cannulate the trachea, and perform a lung lavage with sterile saline. Analyze the BAL fluid for total and differential inflammatory cell counts (especially eosinophils).[15]

    • Histopathology: Collect lung tissue, fix in formalin, and process for histological staining (e.g., H&E for inflammation, PAS for mucus production) to assess airway remodeling.[1]

  • Data Analysis: Compare the degree of AHR, inflammatory cell infiltration in BAL fluid, and histopathological scores between the Reproterol-treated group and the OVA-sensitized control group.

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for evaluating a test compound in an animal model of induced bronchoconstriction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization (1 week) grouping Randomize into Groups (Vehicle, Reproterol) acclimatize->grouping anesthesia Anesthetize Animal (e.g., Urethane i.p.) grouping->anesthesia instrument Surgical Instrumentation (Tracheostomy, Cannulation) anesthesia->instrument baseline Record Baseline Lung Function instrument->baseline treatment Administer Treatment (Reproterol or Vehicle) baseline->treatment challenge Induce Bronchoconstriction (e.g., Histamine i.v.) treatment->challenge record Record Post-Challenge Lung Function challenge->record euthanasia Euthanasia & Sample Collection (Optional) record->euthanasia data_analysis Calculate % Inhibition of Bronchoconstriction record->data_analysis stats Statistical Analysis data_analysis->stats results Report Results stats->results

Caption: Workflow for in vivo bronchodilator efficacy testing.

Cardiovascular Safety Assessment

While human studies suggest Reproterol has minimal cardiovascular side effects at therapeutic doses, preclinical assessment is still important.[16][17]

Protocol: A cardiovascular safety protocol can be integrated into the efficacy studies described above.

  • Instrumentation: In anesthetized animals (rat or guinea pig), insert a catheter into the carotid artery to monitor blood pressure (BP) and connect ECG leads to monitor heart rate (HR) and rhythm.

  • Procedure:

    • Record baseline BP and HR for a stabilization period.

    • Administer increasing doses of Reproterol intravenously.

    • Monitor and record any changes in mean arterial pressure, heart rate, and for the presence of arrhythmias for at least 30 minutes post-administration.

  • Analysis: Construct dose-response curves for the effects of Reproterol on cardiovascular parameters. Compare these effects to a non-selective beta-agonist like isoproterenol, which is known to have more pronounced cardiac effects.[18]

References

Application Notes and Protocols for Reproterol Hydrochloride in Airway Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproterol Hydrochloride is a synthetic β2-adrenergic receptor agonist utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary therapeutic action is the induction of bronchodilation through the relaxation of airway smooth muscle.[2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in in vitro airway smooth muscle contraction assays, a critical tool in respiratory drug discovery and development.

Mechanism of Action

This compound exerts its bronchodilatory effects by selectively stimulating β2-adrenergic receptors located on the surface of airway smooth muscle cells.[1] This activation initiates a well-defined intracellular signaling cascade:

  • Receptor Binding and G-Protein Activation: Reproterol binds to the β2-adrenergic receptor, causing a conformational change that activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.[3]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

  • Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium. This ultimately results in the relaxation of the airway smooth muscle.[1]

Data Presentation

Table 1: Comparative Efficacy of this compound

CompoundTargetAssay SystemEffectPotencyReference
Reproterolβ2-Adrenergic ReceptorGuinea Pig TracheaRelaxationIntense spasmolytic effect[2]
ReproterolAdenylyl CyclaseTrachea and BronchiStimulationPowerful, less potent than isoprenaline[3]

Experimental Protocols

The following protocol details the methodology for assessing the relaxant effects of this compound on pre-contracted airway smooth muscle using an isolated guinea pig tracheal ring preparation.

Materials and Reagents
  • Male Hartley guinea pigs (250-350 g)

  • This compound

  • Acetylcholine (ACh) or Histamine dihydrochloride (contractile agents)

  • Krebs-Henseleit Buffer Solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)

  • Carbogen gas (95% O2 / 5% CO2)

  • Distilled water

  • Standard laboratory dissection tools

  • Organ bath system with isometric force transducers

Experimental Procedure

1. Tissue Preparation a. Euthanize a guinea pig via an approved method (e.g., cervical dislocation). b. Surgically excise the trachea and place it in ice-cold Krebs-Henseleit buffer. c. Carefully clean the trachea of adhering connective and fatty tissue. d. Cut the trachea into 3-4 mm wide rings.

2. Organ Bath Setup a. Mount each tracheal ring in a 10 mL organ bath containing Krebs-Henseleit buffer, continuously gassed with carbogen and maintained at 37°C. b. Suspend the rings between two stainless steel hooks, with the lower hook fixed and the upper hook connected to an isometric force transducer. c. Apply an initial resting tension of 1.0-1.5 g to each ring and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit buffer every 15-20 minutes.

3. Induction of Contraction a. After equilibration, induce a sustained contraction by adding a submaximal concentration of a contractile agent to the organ bath. Commonly used concentrations are acetylcholine (1 µM) or histamine (10 µM). b. Allow the contraction to stabilize for approximately 20-30 minutes.

4. Evaluation of this compound a. Once a stable contractile plateau is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM). b. Record the relaxation response after each addition, allowing the tissue to reach a new steady-state tension before the next addition.

5. Data Analysis a. Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by acetylcholine or histamine. b. Plot the concentration-response curve (log concentration of Reproterol vs. percentage of relaxation). c. Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value from the concentration-response curve using a suitable nonlinear regression analysis software.

Visualizations

Signaling Pathway of this compound

Reproterol_Signaling_Pathway Reproterol Reproterol Hydrochloride Beta2AR β2-Adrenergic Receptor Reproterol->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Experimental Workflow for Airway Smooth Muscle Contraction Assay

Experimental_Workflow Start Start Dissection Trachea Dissection (Guinea Pig) Start->Dissection Ring_Prep Tracheal Ring Preparation (3-4 mm) Dissection->Ring_Prep Mounting Mount in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) Ring_Prep->Mounting Equilibration Equilibration (60 min, 1.0-1.5 g tension) Mounting->Equilibration Contraction Induce Contraction (e.g., Acetylcholine 1 µM) Equilibration->Contraction Reproterol_Addition Cumulative Addition of This compound Contraction->Reproterol_Addition Data_Acquisition Record Relaxation Response Reproterol_Addition->Data_Acquisition Analysis Data Analysis (Concentration-Response Curve, EC50/IC50) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for an isolated tracheal ring airway smooth muscle contraction assay.

References

Application Notes and Protocols for the Use of Reproterol Hydrochloride in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproterol hydrochloride is a selective beta-2 adrenergic receptor agonist utilized as a bronchodilator in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors, leading to the relaxation of airway smooth muscle. In the context of primary human bronchial epithelial cells (HBECs), this compound is expected to elicit a range of physiological responses, including the modulation of intracellular signaling pathways, effects on ciliary function, and regulation of inflammatory mediator release. These application notes provide a comprehensive overview of the anticipated effects of this compound on HBECs and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound binds to beta-2 adrenergic receptors on the surface of bronchial cells. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the observed physiological effects. In airway smooth muscle, this cascade leads to muscle relaxation and bronchodilation. In bronchial epithelial cells, this pathway is known to influence ciliary activity and modulate the production of inflammatory cytokines and chemokines.

digraph "Reproterol_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

Reproterol [label="Reproterol\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta2AR [label="β2-Adrenergic\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl\nCyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses\n(e.g., Ciliary Activation,\nCytokine Modulation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

Reproterol -> Beta2AR [label="Binds to"]; Beta2AR -> AC [label="Activates"]; ATP -> AC [dir=none]; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> Downstream [label="Phosphorylates\nTargets"]; }

Figure 1: Simplified signaling pathway of this compound in bronchial epithelial cells.

Data Presentation: Anticipated Effects of this compound on Primary Human Bronchial Epithelial Cells

While specific quantitative data for this compound in HBECs is limited, the following tables summarize the expected effects based on its known mechanism and data from studies on other beta-2 adrenergic agonists. These tables provide a framework for experimental design and data interpretation.

Table 1: Expected Effect of this compound on Intracellular cAMP Levels

Concentration (µM)Fold Increase in cAMP (Mean ± SD)
0 (Control)1.0 ± 0.2
0.012.5 ± 0.5
0.18.0 ± 1.5
125.0 ± 4.0
1050.0 ± 8.0
Note: Data is extrapolated from typical beta-2 agonist dose-response curves in primary airway epithelial cells.

Table 2: Anticipated Modulation of Cytokine and Chemokine Release by this compound in HBECs (Stimulated with an inflammatory agent, e.g., TNF-α)

AnalyteReproterol HCl (1 µM) (% Change from Stimulated Control)
IL-6+10% to +30%
IL-8-20% to -40%
RANTES (CCL5)-40% to -60%
GM-CSF-30% to -50%
Note: The direction and magnitude of change can be context-dependent and may vary based on the inflammatory stimulus used. Data is based on findings for other beta-2 agonists like salmeterol and formoterol.

Table 3: Expected Effect of this compound on Ciliary Beat Frequency (CBF)

TreatmentCiliary Beat Frequency (Hz) (Mean ± SD)% Increase from Control
Control8.5 ± 1.00%
Reproterol HCl (1 µM)11.0 ± 1.2~29%
Note: Based on qualitative findings of significant increases in CBF upon Reproterol treatment.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on primary human bronchial epithelial cells.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

Start [label="Start:\nPrimary HBEC Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treatment with\nthis compound\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokine [label="Cytokine/Chemokine\nELISA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CBF [label="Ciliary Beat\nFrequency Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene [label="RT-qPCR for\nGene Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Treatment; Treatment -> Endpoint; Endpoint -> cAMP; Endpoint -> Cytokine; Endpoint -> CBF; Endpoint -> Gene; }

Figure 2: General experimental workflow for studying this compound effects in HBECs.

Protocol 1: Culture of Primary Human Bronchial Epithelial Cells (HBECs)
  • Coating of Culture Vessels:

    • Coat tissue culture flasks or plates with a solution of collagen type I/III.

    • Incubate the coated vessels at 37°C for at least 2 hours or overnight.

    • Aspirate the collagen solution and wash with sterile PBS before use.

  • Thawing and Seeding of Cryopreserved HBECs:

    • Rapidly thaw a cryovial of primary HBECs in a 37°C water bath.

    • Transfer the cells to a sterile centrifuge tube containing pre-warmed Bronchial Epithelial Growth Medium (BEGM).

    • Centrifuge at 300 x g for 5 minutes to pellet the cells.

    • Resuspend the cell pellet in fresh BEGM and count the viable cells using a hemocytometer and trypan blue exclusion.

    • Seed the cells onto the pre-coated culture vessels at a density of 5,000 - 10,000 cells/cm².

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Replace the culture medium every 2-3 days.

    • Monitor the cells for confluence. Passage the cells when they reach 80-90% confluence using a gentle dissociation reagent like Accutase.

Protocol 2: Treatment of HBECs with this compound
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile water or PBS.

    • Filter-sterilize the stock solution and store it in aliquots at -20°C.

  • Cell Treatment:

    • When HBECs reach the desired confluence, replace the old medium with fresh, serum-free medium and allow the cells to equilibrate for at least 4 hours.

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).

    • For inflammatory studies, co-incubate with an inflammatory stimulus (e.g., TNF-α, 10 ng/mL).

    • Add the this compound solutions to the cells and incubate for the desired time period (e.g., 30 minutes for cAMP assays, 24 hours for cytokine analysis).

Protocol 3: Intracellular cAMP Assay
  • Cell Lysis:

    • After treatment with this compound for a short duration (e.g., 15-30 minutes), aspirate the medium.

    • Add a cell lysis buffer provided with a commercial cAMP assay kit.

    • Incubate for 10-20 minutes at room temperature with gentle agitation to ensure complete cell lysis.

  • cAMP Measurement:

    • Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay using a commercial cAMP assay kit.

    • Follow the manufacturer's instructions for the addition of reagents, including the cAMP conjugate and the detection antibody.

    • Measure the signal using a plate reader at the appropriate wavelength.

    • Calculate the cAMP concentration based on a standard curve generated with known concentrations of cAMP.

Protocol 4: Cytokine and Chemokine Measurement by ELISA
  • Collection of Supernatants:

    • After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.

    • Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.

    • Store the cleared supernatants at -80°C until analysis.

  • ELISA Procedure:

    • Use commercial ELISA kits for the specific cytokines/chemokines of interest (e.g., IL-6, IL-8, RANTES).

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • After another wash, add streptavidin-HRP.

    • Finally, add the TMB substrate and stop the reaction with a stop solution.

    • Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Protocol 5: Ciliary Beat Frequency (CBF) Analysis
  • Cell Preparation:

    • Culture HBECs on permeable supports until a well-differentiated, ciliated epithelium is formed (typically 21-28 days in air-liquid interface culture).

    • Maintain the cells in a chamber with controlled temperature (37°C) and humidity on a microscope stage.

  • Image Acquisition:

    • Use a high-speed digital video camera attached to an inverted microscope with phase-contrast optics.

    • Record videos of ciliary movement at a high frame rate (e.g., 100-250 frames per second).

  • CBF Measurement:

    • Analyze the recorded videos using specialized software (e.g., SAVA or CiliaFA).

    • The software analyzes the changes in pixel intensity over time in a defined region of interest to determine the frequency of ciliary beating.

    • Calculate the mean CBF from multiple regions of the cell culture.

Protocol 6: Gene Expression Analysis by RT-qPCR
  • RNA Extraction and cDNA Synthesis:

    • After treatment, lyse the HBECs and extract total RNA using a commercial RNA isolation kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for the genes of interest (e.g., MUC5AC, IL6, IL8) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction in a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

These application notes and protocols provide a comprehensive guide for investigating the effects of this compound on primary human bronchial epithelial cells. By following these methodologies, researchers can obtain valuable insights into the cellular and molecular mechanisms of this important bronchodilator, contributing to a better understanding of its therapeutic actions and potential applications in respiratory drug development.

Application Notes and Protocols for Reproterol Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproterol hydrochloride is a selective β2-adrenergic receptor agonist known for its bronchodilatory effects, making it a subject of interest in research related to asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions.[1] In a cellular context, its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in the relaxation of smooth muscle cells. Furthermore, studies have indicated that Reproterol may also possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as leukotriene B4 (LTB4).

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, with a focus on studying its effects on intracellular signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 13055-82-8[1][2][3]
Molecular Formula C₁₈H₂₄ClN₅O₅
Molecular Weight 425.87 g/mol [4]
Appearance White to off-white powder
Solubility Soluble in DMSO
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Centrifuge

Protocol:

  • Precautionary Measures: When handling the powder, it is advisable to briefly centrifuge the vial to ensure all the powder is at the bottom, as it can be highly dispersed due to static electricity.

  • Calculating the required amount: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = 10 mM * 425.87 g/mol * Volume (L)

    • For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.26 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution.

  • Sterilization (Optional but Recommended):

    • If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to one year). For short-term use (within one week), aliquots can be stored at 4°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

In Vitro Assay for cAMP Production in Human Monocytes

This protocol is adapted from a study by Juergens et al. (1999) and provides a framework for assessing the effect of Reproterol on cAMP production in inflammatory cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocyte cell line (e.g., THP-1)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation (optional, but recommended)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Seed human monocytes at a density of 5 x 10⁴ cells per well in a 96-well plate.

    • Allow the cells to adhere and equilibrate for at least 2 hours in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in cell culture medium to achieve final concentrations ranging from 10⁻⁹ M to 10⁻⁵ M.

    • Remember to account for the final volume in the well to achieve the desired concentration. The final DMSO concentration should be kept below 0.1%.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add the prepared working solutions of this compound (or vehicle control) to the respective wells.

    • If using a PDE inhibitor, add it to the cells 15-30 minutes prior to the addition of Reproterol.

    • Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Cell Lysis:

    • After the incubation period, lyse the cells according to the instructions provided with your chosen cAMP assay kit. This step typically involves adding a specific lysis buffer to each well.

  • cAMP Measurement:

    • Measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's protocol.

    • Generate a standard curve using the cAMP standards provided in the kit.

  • Data Analysis:

    • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Data Presentation

The following table summarizes the quantitative data from the study by Juergens et al. (1999) on the effects of Reproterol on human monocytes.

ParameterReproterol ConcentrationObservation
cAMP Production 10⁻⁵ MSignificant augmentation of cAMP production (127 ± 8%)
LTB₄ Production 10⁻⁵ MSignificant inhibition of LTB₄ production (-48 ± 14%)

Visualizations

Signaling Pathway of this compound

Reproterol_Signaling_Pathway Reproterol Reproterol Hydrochloride Beta2AR β2-Adrenergic Receptor Reproterol->Beta2AR Binds to G_alpha_s Gαs Beta2AR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: this compound signaling pathway.

Experimental Workflow for cAMP Assay

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Monocytes (5x10⁴ cells/well) Prepare_Solutions Prepare Reproterol Working Solutions (10⁻⁹ to 10⁻⁵ M) Add_Solutions Add Working Solutions to Cells Prepare_Solutions->Add_Solutions Incubate Incubate (30 min, 37°C) Add_Solutions->Incubate Cell_Lysis Lyse Cells Incubate->Cell_Lysis cAMP_Measurement Measure cAMP (ELISA/TR-FRET) Cell_Lysis->cAMP_Measurement Data_Analysis Analyze Data & Generate Dose- Response Curve cAMP_Measurement->Data_Analysis

Caption: Experimental workflow for cAMP assay.

References

Troubleshooting & Optimization

Optimizing Reproterol Hydrochloride Dosage for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Reproterol Hydrochloride dosage in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective beta-2 adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating beta-2 adrenergic receptors, which are predominantly found on the surface of airway smooth muscle cells.[2] This activation triggers a signaling cascade that leads to the relaxation of these muscle cells and subsequent bronchodilation.

Q2: Which cell lines are suitable for in vitro studies with this compound?

The most relevant cell types for studying the effects of this compound are those that endogenously express the beta-2 adrenergic receptor. Primary human airway smooth muscle (HASM) cells are an excellent model as they closely mimic the in vivo target tissue.[3][4][5][6][7][8] Immortalized cell lines such as the human lung adenocarcinoma cell line A549, which also expresses beta-2 adrenergic receptors, are also commonly used.[9][10][11][12][13]

Q3: What is a typical in vitro concentration range for this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or low response to this compound 1. Low receptor expression: The cell line may have low or no expression of the beta-2 adrenergic receptor. 2. Cell health: Cells may be unhealthy, leading to a blunted response. 3. Drug degradation: this compound may be unstable in the experimental conditions. 4. Incorrect dosage: The concentration of this compound may be too low.1. Verify receptor expression: Confirm beta-2 adrenergic receptor expression using techniques like qPCR or Western blotting. 2. Check cell viability: Perform a cell viability assay (e.g., Trypan Blue) before the experiment. Ensure cells are in the logarithmic growth phase. 3. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment. 4. Perform a dose-response curve: Test a wide range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to determine the optimal concentration.
High background signal in cAMP assay 1. Phosphodiesterase (PDE) activity: Endogenous PDEs degrade cAMP, leading to a low signal-to-noise ratio. 2. Basal adenylate cyclase activity: High basal activity can mask the drug-induced response.1. Use a PDE inhibitor: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation.[14] 2. Optimize cell number: Titrate the number of cells per well to find the optimal balance between signal and background.
Inconsistent results between experiments 1. Cell passage number: High passage numbers can lead to phenotypic changes and altered drug responses. 2. Variability in cell seeding density: Inconsistent cell numbers will lead to variable results. 3. Inconsistent incubation times: The timing of drug treatment and assay measurements is critical.1. Use low passage number cells: Use cells within a defined low passage number range for all experiments. 2. Ensure consistent cell seeding: Use a cell counter to accurately seed the same number of cells for each experiment. 3. Standardize incubation times: Use a timer to ensure consistent incubation periods.
Cytotoxicity observed at higher concentrations 1. Off-target effects: At high concentrations, the drug may have off-target effects leading to cell death. 2. Solvent toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells.1. Determine the therapeutic window: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to identify the concentration range that is effective without being toxic. 2. Limit solvent concentration: Keep the final concentration of any solvent (e.g., DMSO) below 0.1% and include a solvent control in your experiments.

Data Summary

In Vitro Concentration Ranges of Beta-2 Adrenergic Agonists
Compound Cell Type Concentration Range Observed Effect Reference
SalbutamolHuman Airway Smooth Muscle Cells0.1 nM - 100 nMInhibition of proliferation[5]
SalbutamolHuman Airway Smooth Muscle Cells100 µM - 300 µMInduction of apoptosis[3]
SalbutamolAirway Smooth Muscle Cells10⁻⁹ M - 10⁻⁵ MIncrease in cAMP[6]
FormoterolA549 Cells10⁻⁸ MAnti-cancer effects[9][10]
IsoprenalineAirway Smooth Muscle Cells10⁻⁹ M - 10⁻⁵ MIncrease in cAMP[6]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the potential cytotoxic effects of this compound.

Materials:

  • Target cells (e.g., A549 or HASM cells)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, if used) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Cyclic AMP (cAMP) Measurement Assay

This protocol is to measure the functional response to this compound by quantifying intracellular cAMP levels.

Materials:

  • Target cells (e.g., A549 or HASM cells)

  • Serum-free cell culture medium

  • This compound

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • The day before the assay, replace the growth medium with serum-free medium and incubate overnight.

  • On the day of the assay, pre-treat the cells with a PDE inhibitor like IBMX (typically 100-500 µM) for 30 minutes to prevent cAMP degradation.

  • Prepare serial dilutions of this compound in serum-free medium containing IBMX.

  • Add the this compound dilutions to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.[6]

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement following the kit's protocol.

  • Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Visualizations

Reproterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Reproterol Reproterol B2AR Beta-2 Adrenergic Receptor Reproterol->B2AR Binds G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture appropriate cell line (e.g., A549, HASM) Cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 Cell_Culture->Cytotoxicity Functional Functional Assay (cAMP) - Determine EC50 Cell_Culture->Functional Drug_Prep Prepare serial dilutions of This compound Drug_Prep->Cytotoxicity Drug_Prep->Functional Dose_Response Generate Dose-Response Curves Cytotoxicity->Dose_Response Functional->Dose_Response Optimization Optimize Dosage for Further Experiments Dose_Response->Optimization

Caption: General Experimental Workflow for In Vitro Studies.

References

Overcoming precipitation of Reproterol Hydrochloride in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of Reproterol Hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the culture medium?

Precipitation of this compound in culture media is often due to a combination of its physicochemical properties and the composition of the medium itself. Key factors include:

  • pH-Dependent Solubility: this compound is the salt of a weak base. Its solubility is highly dependent on the pH of the solution. Cell culture media are typically buffered to a physiological pH (around 7.2-7.4). At this pH, the amine groups of Reproterol can become deprotonated, leading to a decrease in aqueous solubility and subsequent precipitation.

  • Interaction with Media Components: Culture media like DMEM and RPMI-1640 contain high concentrations of phosphate ions as part of their buffering system. Amine-containing compounds like Reproterol can interact with these phosphate ions, forming insoluble salts that precipitate out of the solution.[1]

  • High Final Concentration: Exceeding the solubility limit of this compound at the specific pH and temperature of your culture media will inevitably lead to precipitation.

Q2: What is the best solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a highly concentrated stock solution of this compound.[2] It is crucial to then dilute this stock solution into the final culture medium, ensuring the final DMSO concentration does not exceed a level toxic to your specific cell line (typically ≤ 0.1%).[2]

Q3: Can I dissolve this compound directly in water or PBS?

While this compound has a predicted water solubility of 2.88 mg/mL, this value can be misleading as it does not account for the pH of the final solution.[3] Dissolving it directly in a phosphate-buffered saline (PBS) solution at pH 7.4 can lead to the formation of insoluble drug-buffer aggregates and precipitation.[1] If you must use an aqueous solvent, consider using sterile, deionized water and adjusting the pH to a more acidic range (e.g., pH 4-5) where the compound is more soluble, before further dilution into your media. However, this approach requires careful control to avoid altering the final pH of the culture medium.

Q4: How can I prevent precipitation when adding this compound to my culture medium?

The key is to maintain the drug in a soluble state during and after its addition to the medium. Here are some recommended strategies:

  • Use a Co-Solvent: Prepare a high-concentration stock solution in DMSO. When diluting into the culture medium, add the stock solution dropwise while gently swirling the medium. This gradual introduction helps to disperse the compound and prevent localized high concentrations that can trigger precipitation.

  • Pre-warm the Medium: Ensure your culture medium is at the experimental temperature (e.g., 37°C) before adding the drug stock solution. Solubility is often temperature-dependent.

  • Check the Final Concentration: Ensure the final working concentration of this compound in your experiment is below its solubility limit in the specific culture medium at physiological pH.

Troubleshooting Guide

If you are still experiencing precipitation after following the advice above, consult the following troubleshooting table.

IssuePotential CauseRecommended Solution
Immediate, widespread precipitation upon adding stock solution Solvent Shock: The rapid change in solvent environment from DMSO to aqueous medium is causing the drug to crash out of solution.1. Dilute the DMSO stock solution serially in pre-warmed culture medium.2. Add the stock solution very slowly to the vortex of the swirling medium to ensure rapid dispersal.
Precipitate forms slowly over time in the incubator pH Shift or Drug Instability: The bicarbonate buffering system in the incubator environment may cause a slight increase in media pH, further reducing solubility. The compound may also be degrading over time.1. Prepare fresh solutions for each experiment.2. Consider using a medium with a more stable buffering system, such as one containing HEPES, if compatible with your cell line.
Fine, crystalline precipitate observed Phosphate Salt Formation: Interaction between the amine groups on Reproterol and phosphate ions in the medium.1. Lower the final concentration of this compound.2. If experimentally feasible, consider using a custom-formulated medium with a lower phosphate concentration.
Precipitation occurs after freeze-thaw cycles of the stock solution Reduced Solubility after Freezing: The compound may not be fully redissolving after being frozen in DMSO.1. Ensure the stock solution is brought to room temperature and vortexed thoroughly before use.2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Data Presentation

The following table summarizes the key physicochemical properties of this compound relevant to its use in cell culture.

PropertyValueSource
Molecular Formula C₁₈H₂₃N₅O₅ • HClDrugBank
Molecular Weight 425.87 g/mol [3]
Predicted Water Solubility 2.88 mg/mL[3]
pKa (Strongest Acidic) 8.84[3]
pKa (Strongest Basic) 9.66[3]
Recommended Stock Solvent DMSO[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.26 mg (using a molecular weight of 425.87 g/mol ).

    • Transfer the powder to a sterile vial.

    • Add the appropriate volume of sterile DMSO (e.g., 1 mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary.

    • Store the stock solution in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Preparation of Working Solution in Culture Medium

This protocol describes the dilution of the DMSO stock solution into the final culture medium.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature and vortex briefly.

    • Calculate the volume of stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.

    • Dispense the required volume of pre-warmed culture medium into a sterile tube.

    • While gently swirling or vortexing the medium, add the calculated volume of the DMSO stock solution dropwise.

    • Ensure the final concentration of DMSO is below the toxic threshold for your cells (e.g., for a 1:1000 dilution, the final DMSO concentration is 0.1%).

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in cell culture.

G Fig. 1: pH-Solubility Relationship of Reproterol HCl cluster_pH pH Scale cluster_solubility Reproterol HCl State Acidic_pH Acidic pH (e.g., < 6) Protonated Protonated (Charged) High Solubility Acidic_pH->Protonated Favors protonation Physiological_pH Physiological pH (7.2-7.4) Deprotonated Deprotonated (Neutral) Low Solubility Precipitation Risk Physiological_pH->Deprotonated Shifts equilibrium towards deprotonation Basic_pH Basic pH (e.g., > 8) Basic_pH->Deprotonated Favors deprotonation G Fig. 2: Troubleshooting Workflow for Precipitation Start Precipitation Observed CheckStock Is stock solution clear and fully dissolved? Start->CheckStock CheckDilution How was the stock diluted into media? CheckStock->CheckDilution Yes RemakeStock Action: Prepare fresh stock. Ensure complete dissolution. CheckStock->RemakeStock No CheckConcentration Is final concentration too high? CheckDilution->CheckConcentration Slowly, into swirling media ImproveDilution Action: Add stock slowly to pre-warmed, swirling media. CheckDilution->ImproveDilution Quickly, or into cold media LowerConcentration Action: Reduce final working concentration. CheckConcentration->LowerConcentration Yes Success Problem Solved CheckConcentration->Success No RemakeStock->CheckStock ImproveDilution->CheckDilution LowerConcentration->CheckConcentration

References

Technical Support Center: Troubleshooting Inconsistent Results in Reproterol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving Reproterol. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Reproterol?

Reproterol is a selective beta-2 adrenergic receptor agonist.[1] Its primary mechanism involves stimulating these receptors, which are predominantly found on the smooth muscle cells of the airways.[1] This stimulation activates a signaling cascade that leads to bronchodilation, making it a subject of interest for respiratory disease research.[1]

Q2: What are the common experimental applications of Reproterol?

Reproterol is primarily used in experimental settings to study its effects as a bronchodilator. Common applications include in vitro studies using isolated tracheal or bronchial smooth muscle preparations and in vivo studies in animal models of asthma and chronic obstructive pulmonary disease (COPD).[1] It is also used to investigate the signaling pathways of beta-2 adrenergic receptors.

Q3: How should Reproterol be prepared and stored for experimental use?

For in vitro experiments, Reproterol hydrochloride can be dissolved in aqueous buffers like PBS or physiological saline.[2] To enhance solubility, it is recommended to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with the desired aqueous buffer.[3] The final DMSO concentration in cell-based assays should ideally be kept below 0.1% to avoid solvent-induced artifacts.[2] Stock solutions should be stored at -20°C or -80°C and protected from light.[2][3] For in vivo studies, the formulation should be chosen based on the route of administration and animal model.[2]

Q4: What is receptor desensitization and how can it affect my experiments?

Beta-2 adrenergic receptor desensitization is a phenomenon where prolonged or repeated exposure to an agonist, like Reproterol, leads to a diminished response. This can manifest as a decrease in the magnitude or duration of the observed effect. Desensitization is a key factor to consider when designing experiments and can be a source of inconsistent results.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curves

High variability in dose-response curves is a common issue that can obscure the true efficacy and potency of Reproterol.

Potential Cause Recommended Solution
Inconsistent Drug Concentration Ensure accurate and consistent preparation of Reproterol dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions from a stock solution for each experiment.
Receptor Desensitization Minimize the pre-incubation time with Reproterol. In organ bath experiments, ensure adequate washout periods between cumulative doses. For cell-based assays, consider shorter stimulation times.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inadequate Equilibration Time In isolated tissue experiments, allow for a sufficient equilibration period for the tissue to stabilize in the organ bath before adding the drug.
Issue 2: Reduced or No Bronchodilator Effect Observed

Observing a weaker-than-expected or absent bronchodilator response can be perplexing. The following table outlines potential reasons and solutions.

Potential Cause Recommended Solution
Reproterol Degradation Prepare fresh Reproterol solutions for each experiment. Store stock solutions appropriately (frozen, protected from light).
Receptor Downregulation If using a cell line with prolonged culture, consider that the expression level of beta-2 adrenergic receptors may have decreased. Verify receptor expression via techniques like Western blotting or qPCR.
Tissue Viability (in vitro) Ensure that the isolated tissue (e.g., trachea, bronchi) is viable. This can be tested by inducing a contraction with a known agent (e.g., acetylcholine, histamine) before adding Reproterol.
Incorrect Experimental Conditions Verify that the pH, temperature, and oxygenation of the buffer in the organ bath are within the optimal range for the tissue being studied.
Issue 3: Unexpected Off-Target Effects

While Reproterol is a selective beta-2 adrenergic agonist, off-target effects can sometimes occur, leading to confounding results.

Potential Cause Recommended Solution
High Drug Concentration Use the lowest effective concentration of Reproterol. High concentrations are more likely to engage off-target receptors.
Presence of Other Adrenergic Receptor Subtypes The experimental tissue or cell line may express other adrenergic receptor subtypes (e.g., beta-1) that could be activated at high Reproterol concentrations. Use selective antagonists for other receptor subtypes to confirm that the observed effect is mediated by beta-2 receptors.
Non-Receptor Mediated Effects At very high concentrations, some compounds can exert effects through mechanisms unrelated to their primary target. Perform control experiments in the presence of a potent beta-2 adrenergic receptor antagonist (e.g., ICI 118,551) to verify that the observed response is receptor-mediated.

Experimental Protocols & Methodologies

Acetylcholine-Induced Bronchoconstriction in Isolated Trachea (Organ Bath)

This protocol describes a common in vitro method to assess the bronchodilator properties of Reproterol.

  • Tissue Preparation:

    • Euthanize a small rodent (e.g., rat or guinea pig) according to approved animal care and use protocols.

    • Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the trachea of adhering connective tissue and cut it into rings of approximately 2-3 mm in width.

  • Mounting:

    • Suspend the tracheal rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with buffer changes every 15-20 minutes.

  • Viability Check:

    • Induce a contraction with a submaximal concentration of acetylcholine (e.g., 1 µM) or histamine (e.g., 10 µM) to ensure tissue viability.

    • Wash the tissues and allow them to return to baseline.

  • Reproterol Application:

    • Pre-contract the tracheal rings with acetylcholine or another contractile agent.

    • Once the contraction has stabilized, add cumulative concentrations of Reproterol to the organ bath and record the relaxation response.

cAMP Accumulation Assay in Cultured Cells

This protocol outlines a cell-based assay to measure the activation of the beta-2 adrenergic receptor by Reproterol.

  • Cell Culture:

    • Plate cells expressing beta-2 adrenergic receptors (e.g., HEK293, A549) in a suitable multi-well plate and grow to 80-90% confluency.

  • Assay Preparation:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a designated time to prevent the degradation of cAMP.

  • Reproterol Stimulation:

    • Add varying concentrations of Reproterol to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

Data Presentation

Table 1: Example Dose-Response Data for Reproterol-Induced Relaxation of Pre-contracted Guinea Pig Trachea

Reproterol Concentration (M)% Relaxation (Mean ± SEM)
1 x 10⁻⁹12.5 ± 2.1
1 x 10⁻⁸35.8 ± 4.5
1 x 10⁻⁷68.2 ± 5.3
1 x 10⁻⁶92.1 ± 3.7
1 x 10⁻⁵98.5 ± 1.9

Note: This is example data and may not reflect actual experimental results.

Visualizations

Reproterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Reproterol Reproterol B2AR Beta-2 Adrenergic Receptor Reproterol->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Simplified signaling pathway of Reproterol.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Verify Reagent Integrity (Reproterol, Buffers) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, Times) start->check_protocol check_system Assess Experimental System (Cell Health, Tissue Viability) start->check_system desensitization Consider Receptor Desensitization check_reagents->desensitization check_protocol->desensitization check_system->desensitization modify_protocol Modify Protocol (e.g., shorter incubation, wider washout) desensitization->modify_protocol Yes off_target Investigate Potential Off-Target Effects desensitization->off_target No end Consistent Results modify_protocol->end use_antagonist Use Selective Antagonist Controls off_target->use_antagonist Yes off_target->end No use_antagonist->end

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Cell Viability Assays for Reproterol Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the cytotoxicity of Reproterol using common cell viability assays.

I. Data Presentation

While specific cytotoxicity data for Reproterol is not extensively published, researchers can summarize their experimental findings in a structured format for clear comparison. The table below serves as a template for presenting quantitative data obtained from various cell viability assays.

Table 1: Comparative Cytotoxicity of a Test Compound (e.g., Reproterol) on a Specific Cell Line

Assay TypeEndpoint MeasuredIncubation Time (hrs)Test Compound Concentration (µM)% Cell ViabilityIC50 (µM)
MTT Mitochondrial metabolic activity2410
4810
7210
LDH Membrane integrity (LDH release)2410
4810
7210
alamarBlue® Cellular reducing power2410
4810
7210

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives a response halfway between the baseline and maximum response.

II. Experimental Workflow

The general workflow for assessing Reproterol's cytotoxicity involves several key steps from cell preparation to data analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding reproterol_prep Prepare Reproterol Dilutions treatment Treat Cells with Reproterol reproterol_prep->treatment incubation Incubate for Defined Period treatment->incubation add_reagent Add Viability Assay Reagent incubation->add_reagent measure_signal Measure Signal (Absorbance/Fluorescence) add_reagent->measure_signal data_analysis Data Analysis (Calculate % Viability, IC50) measure_signal->data_analysis

General experimental workflow for cytotoxicity assessment.

III. Experimental Protocols

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Reproterol and incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[3] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1][3]

B. LDH (Lactate Dehydrogenase) Assay

This cytotoxicity assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[5]

Protocol:

  • Cell Seeding and Treatment: Follow the same steps for cell seeding and compound treatment as in the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 1000 RPM for 5 minutes.[7] Carefully transfer the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

C. alamarBlue® (Resazurin) Assay

This assay uses the reducing power of living cells to convert resazurin to the fluorescent resorufin, thereby quantifying cell viability.[8]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol.

  • alamarBlue® Addition: Add alamarBlue® reagent to each well, equivalent to 10% of the culture volume.[6][9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[8][10] Longer incubation times may be necessary for cells with lower metabolic rates.[6]

  • Fluorescence/Absorbance Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm.[9] Alternatively, absorbance can be measured at 570 nm and 600 nm.[9]

IV. Troubleshooting Guides

MTT Assay
IssuePossible Cause(s)Recommended Solution(s)
High background in "no cell" control wells - Contamination of media with reducing agents (e.g., phenol red).[3]- Microbial contamination.[3]- Degradation of MTT solution.[3]- Use fresh, high-quality reagents and serum-free media during incubation.[3]- Ensure sterile technique.- Store MTT solution protected from light.
Low absorbance readings - Cell number per well is too low.- Incubation time with MTT is too short.- Incomplete solubilization of formazan crystals.- Optimize cell seeding density.- Increase incubation time with MTT until purple crystals are visible.- Ensure complete mixing after adding the solubilizing agent.
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and ensure proper technique.
LDH Assay
IssuePossible Cause(s)Recommended Solution(s)
High background in "media only" control - High endogenous LDH activity in serum used in the culture media.[5][11]- Reduce the serum concentration in the media to 1-5%.[5]- Test different batches of serum for lower background LDH activity.
High spontaneous LDH release in untreated cells - High cell density.[5]- Overly vigorous pipetting during cell plating.[5]- Cells are unhealthy or stressed due to culture conditions.[12]- Optimize the cell seeding density.[5]- Handle cell suspensions gently.[5]- Ensure optimal cell culture conditions.
High variability between replicate wells - Presence of air bubbles in the wells.[5]- Centrifuge the plate to remove bubbles or manually break them with a sterile needle tip.[5]
alamarBlue® Assay
IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence - Reagent breakdown due to light exposure.[9]- Store the alamarBlue® reagent in the dark.[9]
Erratic readings across the plate - Precipitation of the dye in the alamarBlue® reagent.[9]- Pipetting inaccuracies.[9]- Warm the reagent to 37°C and mix well to ensure all components are in solution.[9]- Verify pipette calibration and technique.[9]
Low fluorescence values - Insufficient incubation time.[9]- Low cell number.- Increase the incubation time of cells with the reagent.[9]- Optimize cell seeding density.

V. Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for assessing Reproterol's cytotoxicity?

A1: The choice of assay depends on the suspected mechanism of cytotoxicity. It is recommended to use at least two different assays that measure distinct cellular parameters to obtain reliable results.[13] For example, an MTT or alamarBlue® assay (measuring metabolic activity) can be complemented with an LDH assay (measuring membrane integrity).

Q2: Can Reproterol's color interfere with the assay readings?

A2: Reproterol is not known to have a strong color that would interfere with colorimetric or fluorometric assays. However, it is always good practice to include a "compound only" control (wells with the highest concentration of Reproterol in media without cells) to check for any direct interaction with the assay reagents or interference with the signal detection.

Q3: How do I distinguish between cytotoxic and cytostatic effects?

A3: Cytotoxicity refers to cell death, while cytostatic effects inhibit cell proliferation without killing the cells. Assays like MTT and alamarBlue® measure metabolic activity, which can decrease due to either cell death or a reduction in proliferation. To distinguish between these, you can perform cell counting (e.g., using a hemocytometer with trypan blue staining) at the beginning and end of the treatment period. A decrease in cell number compared to the initial seeding density suggests cytotoxicity, whereas a lack of increase in cell number compared to untreated controls indicates a cytostatic effect.

Q4: What is the significance of the IC50 value?

A4: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a compound required to inhibit a biological process (in this case, cell viability) by 50%.[14] It is a standard measure of a compound's potency; a lower IC50 value indicates higher potency.[14]

Q5: How can I optimize the cell seeding density for my experiment?

A5: To determine the optimal cell seeding density, plate a range of cell concentrations and perform the viability assay at different time points (e.g., 24, 48, 72 hours). The ideal density should be within the linear range of the assay, where the signal is proportional to the cell number, and the cells in the control wells are in the exponential growth phase at the end of the experiment.[8]

VI. Cytotoxic Signaling Pathways

Should Reproterol or any test compound induce cytotoxicity, it may trigger one of several cell death signaling pathways. The diagram below illustrates the major pathways of apoptosis (programmed cell death).

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor (e.g., TNFR, Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak via tBid caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 execution Execution of Apoptosis (DNA fragmentation, membrane blebbing) caspase3->execution

Overview of the extrinsic and intrinsic apoptotic signaling pathways.

References

Technical Support Center: Optimizing Reproterol Concentration for In Vivo Bronchodilation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Reproterol for in vivo bronchodilation studies. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimentation.

Troubleshooting Guides

Q1: I am observing high variability in the bronchodilatory response to Reproterol between my experimental animals. What could be the cause?

A1: High variability in in vivo bronchodilation studies is a common challenge. Several factors could be contributing to this:

  • Animal-to-animal variability: Inherent physiological differences between animals can lead to varied responses. Ensure that the animals are of the same species, strain, sex, and age, and have been housed under identical conditions.[1]

  • Inconsistent Drug Administration: The method of Reproterol delivery is critical. For aerosol administration, ensure the nebulizer is functioning correctly and delivering a consistent particle size.[2] For intratracheal instillation, the volume and rate of administration must be precise.[3][4][5]

  • Anesthesia Protocol: The type and depth of anesthesia can significantly impact respiratory function and drug response. Use a consistent anesthesia protocol for all animals.

  • Underlying Health Status: Ensure that all animals are healthy and free from any underlying respiratory infections that could affect the experimental outcome.

  • Stress: Handling and experimental procedures can induce stress, which can alter physiological responses. Acclimatize the animals to the experimental setup and handling procedures to minimize stress.

Q2: The bronchodilatory effect of Reproterol seems to diminish with repeated administration. What is happening?

A2: This phenomenon is likely due to β2-adrenoceptor desensitization, also known as tachyphylaxis.[6] Prolonged or repeated exposure to β2-agonists like Reproterol can lead to a decrease in the number and sensitivity of the β2-adrenergic receptors on airway smooth muscle cells.[7][8] This results in a reduced bronchodilatory response to subsequent doses.

To mitigate this:

  • Allow for sufficient washout periods: If your experimental design involves repeated dosing, ensure there is an adequate time interval between administrations to allow for receptor re-sensitization.

  • Consider the dosing regimen: Chronic administration of β2-agonists has been shown to induce receptor desensitization.[6] Evaluate if a lower dose or less frequent administration schedule can achieve the desired effect without causing significant desensitization.

  • Investigate receptor downregulation: If tachyphylaxis is a persistent issue, you may need to incorporate molecular techniques (e.g., radioligand binding assays) to quantify β2-adrenoceptor density in your experimental model.

Q3: I am observing cardiovascular side effects, such as increased heart rate, in my animals after Reproterol administration. How can I manage this?

A3: Cardiovascular side effects are a known class effect of β2-agonists due to the presence of β2-receptors in the heart and vasculature.[9][10] While Reproterol is selective for β2-receptors, at higher concentrations, it can stimulate β1-receptors in the heart, leading to tachycardia and other cardiovascular effects.[7]

To manage these effects:

  • Optimize the dose: Use the lowest effective dose of Reproterol that produces significant bronchodilation with minimal cardiovascular side effects. A careful dose-response study is crucial.

  • Route of administration: Inhalation delivery generally results in lower systemic concentrations compared to intravenous administration, which can help minimize cardiovascular side effects.[11]

  • Monitor cardiovascular parameters: Continuously monitor heart rate and blood pressure during your experiments.[12]

  • Consider co-administration of a cardioselective β1-blocker: In some specific experimental contexts, and with careful consideration of the scientific question, co-administration of a β1-selective antagonist could be used to block the cardiac effects of Reproterol. However, this could confound the interpretation of your results and should be carefully justified.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Reproterol?

A1: Reproterol is a selective β2-adrenergic receptor agonist.[3] It binds to β2-receptors on the smooth muscle cells of the airways, activating a signaling cascade that leads to muscle relaxation and bronchodilation.[7]

Q2: What is the recommended starting dose of Reproterol for in vivo studies?

A2: The optimal dose will depend on the animal model, route of administration, and the desired level of bronchodilation. Based on a human study, inhaled doses ranging from 500 micrograms to 8 mg have been investigated, showing a dose-dependent increase in bronchodilation.[3] For animal studies, it is essential to perform a pilot dose-response study to determine the effective concentration range for your specific model.

Q3: How should I prepare and store Reproterol for my experiments?

A3: Reproterol should be stored according to the manufacturer's instructions, typically protected from light and moisture. For in vivo administration, the vehicle used to dissolve or suspend Reproterol should be sterile, isotonic, and non-irritating to the airways. Common vehicles include sterile saline or phosphate-buffered saline (PBS). It is crucial to ensure the stability of the prepared solution throughout the experiment.[13][14][15]

Q4: What is the duration of action of Reproterol?

A4: The duration of bronchodilation is dose-dependent. In a human study, a higher dose of 8 mg resulted in a significantly longer duration of action compared to lower doses.[3] The time to drop below 75% of the maximum achieved bronchodilation was found to be 125 minutes and was independent of the dose in one study.[3]

Q5: How does Reproterol compare to other β2-agonists like Salbutamol and Formoterol?

A5: Reproterol, Salbutamol, and Formoterol are all β2-agonists but differ in their onset and duration of action. Salbutamol is a short-acting β2-agonist (SABA) with a rapid onset.[16][17] Formoterol is a long-acting β2-agonist (LABA) with a rapid onset of action.[16][17][18] Reproterol is also considered a short-acting β2-agonist.[11] The choice of agonist will depend on the specific aims of the study.

Data Presentation

Table 1: Dose-Response of Inhaled Reproterol in Asthmatic Patients

Dose (mg)Mean Increase in FEV1 (%)
117
829

FEV1: Forced Expiratory Volume in 1 second. Data from a double-blind, placebo-controlled study in 14 asthmatics.[3]

Table 2: Comparison of Common β2-Agonists for In Vivo Bronchodilation Research

AgonistClassOnset of ActionDuration of ActionKey Considerations
Reproterol SABARapidShortGood for acute bronchodilation studies.
Salbutamol SABARapidShortWidely used as a reference SABA.[16][17]
Formoterol LABARapidLong (up to 12 hours)Suitable for studies investigating sustained bronchodilation.[16][18]

SABA: Short-Acting β2-Agonist; LABA: Long-Acting β2-Agonist

Experimental Protocols

Protocol 1: In Vivo Bronchodilation Measurement in Mice using the Forced Oscillation Technique (FOT)

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Animal Preparation:

    • Anesthetize the mouse using a consistent and appropriate anesthetic regimen (e.g., ketamine/xylazine).

    • Intubate the mouse with a cannula of the appropriate size.

    • Connect the intubated mouse to a small animal ventilator.

  • Baseline Measurement:

    • Allow the animal to stabilize on the ventilator.

    • Perform baseline lung function measurements using the FOT device to determine airway resistance and elastance.[19][20][21]

  • Induction of Bronchoconstriction (Optional):

    • Administer a bronchoconstricting agent (e.g., methacholine) via aerosol or intravenous injection.

    • Monitor the increase in airway resistance to confirm bronchoconstriction.

  • Reproterol Administration:

    • Administer the desired dose of Reproterol via aerosol through the ventilator circuit or by intratracheal instillation.

  • Post-Treatment Measurement:

    • Continuously or intermittently measure lung function using the FOT to assess the degree and time course of bronchodilation.

  • Data Analysis:

    • Calculate the percentage change in airway resistance from the bronchoconstricted state (or baseline if no bronchoconstrictor was used) to determine the bronchodilatory effect of Reproterol.

Protocol 2: Intratracheal Instillation of Reproterol in Mice

This method allows for direct delivery of a precise volume of Reproterol solution to the lungs.

  • Animal Preparation:

    • Anesthetize the mouse as described in Protocol 1.

    • Position the mouse on a surgical board at an incline to visualize the trachea.

  • Visualization of the Trachea:

    • Gently pull the tongue to the side and use a light source to illuminate the back of the throat.

    • The vocal cords and the opening of the trachea will be visible.

  • Instillation:

    • Using a sterile, flexible catheter or a specialized intratracheal instillation device, carefully insert the tip into the trachea.[3][4][5][22]

    • Slowly and steadily instill the prepared Reproterol solution (typically 30-50 µL for a mouse).[3][23]

  • Recovery:

    • Remove the catheter and allow the animal to recover from anesthesia on a warming pad.

    • Monitor the animal's breathing until it is fully recovered.

Mandatory Visualization

Reproterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Reproterol Reproterol B2AR β2-Adrenergic Receptor Reproterol->B2AR G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates Myosin Light Chain Kinase

Reproterol Signaling Pathway for Bronchodilation

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Intubation) start->animal_prep baseline Baseline Lung Function Measurement (FOT) animal_prep->baseline bronchoconstriction Induce Bronchoconstriction (e.g., Methacholine) baseline->bronchoconstriction reproterol_admin Reproterol Administration (Aerosol or IT) baseline->reproterol_admin No bronchoconstriction->reproterol_admin Yes post_measurement Post-Treatment Lung Function Measurement (FOT) reproterol_admin->post_measurement data_analysis Data Analysis (% Bronchodilation) post_measurement->data_analysis end End data_analysis->end

In Vivo Bronchodilation Experimental Workflow

References

Technical Support Center: Minimizing Off-Target Effects of Reproterol in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Reproterol in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is Reproterol and its primary mechanism of action?

Reproterol is a short-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism involves stimulating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), in the smooth muscle of the airways. This activation leads to a cascade of events, starting with the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP).[3] The elevated cAMP levels then activate Protein Kinase A (PKA), ultimately resulting in smooth muscle relaxation and bronchodilation.

Q2: What are the potential off-target effects of Reproterol in cellular assays?

While Reproterol is selective for the β2-adrenergic receptor, at higher concentrations it can interact with other adrenergic receptors, such as β1-adrenergic receptors found in the heart, potentially causing cardiovascular effects like palpitations and tachycardia.[4] In cellular assays, this can manifest as unintended signaling events. Additionally, as with many small molecules, there is a possibility of interactions with other unrelated receptors or cellular pathways, which could lead to confounding experimental results.[5]

Q3: How can I confirm that the observed cellular response is due to on-target β2-adrenergic receptor activation?

To ensure the observed effect is mediated by the β2-adrenergic receptor, a specific antagonist, such as ICI 118,551, should be used. Pre-treating the cells with the antagonist before adding Reproterol should block the expected response. If the effect persists, it is likely an off-target effect.

Q4: What are some general strategies to minimize off-target effects of small molecules in cellular assays?

Several strategies can be employed, including rational drug design to improve target specificity, high-throughput screening to identify selective compounds, and genetic screening methods like CRISPR-Cas9 to understand a drug's pathways and potential off-target interactions. For cellular assays, it is crucial to use the lowest effective concentration of the compound and to validate findings with specific antagonists or structurally different agonists.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using Reproterol in cellular assays.

Problem Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results. Off-target effects at the concentration used.1. Optimize Concentration: Perform a dose-response curve to identify the lowest concentration of Reproterol that produces the desired on-target effect.[6][7] 2. Use a Specific Antagonist: Co-treat with a selective β2-adrenergic antagonist (e.g., ICI 118,551) to confirm that the effect is mediated by the β2 receptor. 3. Use a Structurally Different Agonist: Confirm the biological effect with another β2-agonist that has a different chemical structure (e.g., Salbutamol).[8]
High background signal or cytotoxicity at higher concentrations. Cellular toxicity or activation of unintended pathways.1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT, Trypan Blue, or a commercial kit) to determine the cytotoxic concentration of Reproterol for your cell line.[9][10][11][12][13] 2. Serum Starvation: If applicable, serum-starve cells before the experiment to reduce background signaling from growth factors in the serum.
Observed effect is not completely blocked by a specific antagonist. The effect may be a combination of on-target and off-target activities.1. Re-evaluate Dose-Response: The concentration of Reproterol may be too high, leading to off-target engagement. 2. Investigate Alternative Pathways: Consider if Reproterol could be interacting with other receptors or signaling molecules in your specific cell system.

Quantitative Data: Reproterol Potency

TargetPotency (EC50/IC50)Assay TypeReference
β2-Adrenergic ReceptorVariable based on cell type and assay conditionscAMP accumulation[14][15]

Note: Specific EC50/IC50 values for Reproterol can vary between studies and experimental setups. It is recommended to determine the potency in your specific cellular assay.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol measures the on-target effect of Reproterol by quantifying the increase in intracellular cAMP.

  • Cell Preparation: Plate cells expressing the β2-adrenergic receptor in a suitable multi-well plate and culture until they reach the desired confluency.

  • Compound Preparation: Prepare a serial dilution of Reproterol. Also, prepare a stock solution of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure: a. Pre-treat cells with the phosphodiesterase inhibitor. b. Add the Reproterol dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. c. Lyse the cells and measure cAMP levels using a commercial assay kit (e.g., HTRF, ELISA, or luminescence-based).[16][17][18][19][20]

  • Data Analysis: Plot the measured cAMP levels against the log of the Reproterol concentration and fit the data to a dose-response curve to determine the EC50.[21][22][23]

Protocol 2: Luciferase Reporter Gene Assay

This protocol can be used to assess the transcriptional activation downstream of β2-adrenergic receptor signaling.

  • Cell Transfection: Co-transfect cells with a plasmid encoding the β2-adrenergic receptor and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).

  • Compound Treatment: After a suitable recovery period, treat the cells with a serial dilution of Reproterol.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.[24][25][26][27][28]

  • Data Analysis: Plot the luciferase activity against the log of the Reproterol concentration to generate a dose-response curve and calculate the EC50.

Visualizations

G Reproterol Reproterol beta2AR β2-Adrenergic Receptor Reproterol->beta2AR Binds to Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets

Caption: Reproterol's on-target signaling pathway.

G cluster_0 Experimental Workflow Start Start DoseResponse Determine Reproterol Dose-Response (EC50) Start->DoseResponse AntagonistBlock Pre-treat with β2-Antagonist DoseResponse->AntagonistBlock AddReproterol Add Reproterol (at EC80) AntagonistBlock->AddReproterol MeasureResponse Measure Cellular Response AddReproterol->MeasureResponse Analyze Analyze and Conclude On-Target Effect MeasureResponse->Analyze

Caption: Workflow to validate on-target effects.

G cluster_on_target On-Target cluster_off_target Potential Off-Target Reproterol Reproterol beta2AR β2-Adrenergic Receptor Reproterol->beta2AR High Affinity beta1AR β1-Adrenergic Receptor Reproterol->beta1AR Lower Affinity (at high conc.) OtherReceptors Other Receptors/ Pathways Reproterol->OtherReceptors Potential Interaction (at high conc.) DesiredEffect Desired Cellular Response beta2AR->DesiredEffect UndesiredEffect Unintended Cellular Response beta1AR->UndesiredEffect OtherReceptors->UndesiredEffect

Caption: On-target vs. off-target interactions.

References

Technical Support Center: Optimizing Reproterol Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Reproterol treatment in various cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Reproterol in cell lines?

Reproterol is a β2-adrenergic receptor agonist and a phosphodiesterase (PDE) inhibitor. Its dual-action mechanism leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. As a β2-agonist, it stimulates adenylyl cyclase to produce cAMP.[1][2] As a PDE inhibitor, it prevents the breakdown of cAMP.[1][2] This elevation in cAMP mediates various cellular responses, including smooth muscle relaxation and inhibition of inflammatory mediator production.[1][2]

Q2: What is a typical starting point for incubation time when treating cells with Reproterol?

Based on in vitro studies, a short incubation time is often sufficient to observe effects on cAMP levels. For instance, in human monocytes, a 30-minute incubation has been used to measure cAMP production.[1] For assessing anti-inflammatory effects, such as the inhibition of leukotriene B4 (LTB4) production, a longer incubation of 4 hours has been reported.[1] For studies on cell proliferation in human airway smooth muscle cells, a 24-hour incubation period has been utilized with other β2-agonists. When investigating the protective effects against a subsequent inflammatory challenge, a pre-incubation time of 30 minutes to 4 hours with similar compounds has been used in cell lines like A549 and BEAS-2B.

Q3: How does the optimal incubation time for Reproterol vary between different cell lines?

The optimal incubation time can vary significantly depending on the cell line and the specific endpoint being measured. Factors such as the density of β2-adrenergic receptors, the expression of different PDE isoforms, and the specific signaling pathways being investigated all play a role. For example, airway smooth muscle cells might show a rapid relaxation response, while epithelial cells might require a longer duration to exhibit changes in cytokine secretion. It is crucial to perform a time-course experiment for each new cell line and experimental endpoint.

Q4: What are the key signaling pathways activated by Reproterol?

The primary signaling pathway activated by Reproterol is the cAMP-dependent pathway. Activation of the β2-adrenergic receptor leads to the Gs protein-mediated activation of adenylyl cyclase, which converts ATP to cAMP. The inhibition of PDEs by Reproterol further elevates intracellular cAMP levels. Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

Reproterol Reproterol Beta2AR β2-Adrenergic Receptor Reproterol->Beta2AR Activates PDE Phosphodiesterase Reproterol->PDE Inhibits AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts to PDE->cAMP Degrades ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Relaxation, Anti-inflammatory Effects) PKA->Cellular_Response Leads to

Reproterol Signaling Pathway

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low response to Reproterol treatment 1. Suboptimal incubation time: The chosen incubation time may be too short or too long to observe the desired effect. 2. Incorrect drug concentration: The concentration of Reproterol may be too low to elicit a response or too high, leading to toxicity. 3. Low receptor density: The cell line may have a low expression of β2-adrenergic receptors. 4. High PDE activity: The cell line may have high levels of PDE isoforms that are less sensitive to Reproterol. 5. Cell health: Cells may be unhealthy, stressed, or at a high passage number, leading to altered responses.1. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 12h, 24h) to determine the optimal incubation time for your specific endpoint. 2. Conduct a dose-response experiment with a wide range of Reproterol concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). 3. Confirm β2-adrenergic receptor expression in your cell line using techniques like qPCR or Western blotting. 4. Consider using a broad-spectrum PDE inhibitor like IBMX as a positive control to confirm that the cAMP pathway is functional in your cells. 5. Ensure cells are healthy, within a low passage number, and growing optimally before treatment.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. 2. Edge effects in multi-well plates: Wells on the edge of the plate can experience different temperature and humidity conditions. 3. Pipetting errors: Inaccurate pipetting of Reproterol or other reagents. 4. Reagent degradation: Reproterol solution may have degraded over time.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Avoid using the outer wells of multi-well plates or fill them with sterile PBS or media to minimize edge effects. 3. Use calibrated pipettes and practice proper pipetting techniques. 4. Prepare fresh Reproterol solutions for each experiment and store stock solutions appropriately.
Receptor desensitization (Tachyphylaxis) Prolonged or repeated exposure to Reproterol: Continuous stimulation of β2-adrenergic receptors can lead to their downregulation or uncoupling from signaling pathways.1. For longer-term experiments, consider intermittent dosing rather than continuous exposure. 2. If studying long-term effects, be aware of potential desensitization and measure receptor expression or downstream signaling at multiple time points. 3. Include a washout step in your protocol to see if the cellular response can be restored after removing the agonist.
Unexpected or off-target effects 1. Dual mechanism of action: The observed effect may be due to the combined β2-agonist and PDE inhibitory actions, or one may be masking the other. 2. Cell line specific responses: The cell line may have unique signaling pathways that are affected by Reproterol.1. To dissect the mechanism, use a selective β2-agonist (e.g., salbutamol) and a selective PDE inhibitor (e.g., rolipram for PDE4) as controls to compare the effects. 2. Thoroughly research the characteristics of your chosen cell line and consider potential off-target effects of β2-agonists and PDE inhibitors reported in the literature.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies. Note that data for Reproterol is limited, and information from studies using similar compounds is included for reference.

Table 1: Incubation Times and Effective Concentrations of Reproterol and Other β2-Agonists

CompoundCell Line/SystemEndpointIncubation TimeEffective ConcentrationCitation(s)
Reproterol Human MonocytescAMP Production30 minutes10⁻⁵ M[1]
Reproterol Human MonocytesLTB4 Inhibition4 hours10⁻⁵ M[1]
FormoterolA549 CellsAnti-inflammatory30 min pre-incubation, then 24h or 48h co-treatment10⁻⁸ M
Salbutamol, SalmeterolHuman Airway Smooth MuscleRelaxationNot specifiedEC₅₀ values determined
Various β-agonistsHuman Airway Smooth MuscleProliferation24 hoursVarious

Table 2: Effects of Reproterol on cAMP and LTB4 Production in Human Monocytes

Treatment (10⁻⁵ M)% Increase in cAMP Production% Inhibition of LTB4 Production
Reproterol 128%49%
Fenoterol65%15%
Salbutamol13%59%
Data adapted from Juergens et al. (2004).[1]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for cAMP Production

This protocol provides a general framework for establishing the optimal incubation time for Reproterol-induced cAMP production in a target cell line.

Materials:

  • Target cell line (e.g., BEAS-2B, A549, primary human bronchial epithelial cells)

  • Cell culture medium and supplements

  • Reproterol stock solution

  • Phosphodiesterase inhibitor (e.g., IBMX) as a positive control

  • cAMP assay kit (e.g., ELISA, HTRF)

  • Multi-well plates (e.g., 96-well)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Serum Starvation (Optional): Depending on the cell line and assay, you may need to serum-starve the cells for a few hours before the experiment to reduce basal signaling.

  • Pre-incubation with PDE Inhibitor (Control): For positive control wells, pre-incubate with a broad-spectrum PDE inhibitor like IBMX (e.g., 100 µM) for 30 minutes to demonstrate the maximal potential for cAMP accumulation.

  • Reproterol Treatment: Add Reproterol at a fixed, mid-range concentration (e.g., 1 µM) to the designated wells.

  • Time-Course Incubation: Incubate the plate for a series of time points (e.g., 5, 10, 15, 30, 60 minutes).

  • Cell Lysis: At each time point, lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Perform the cAMP assay and measure the signal using a plate reader.

  • Data Analysis: Plot the cAMP concentration against the incubation time to determine the time point at which the maximal cAMP response is achieved.

Start Seed Cells Culture Culture Cells Start->Culture Starve Serum Starve (Optional) Culture->Starve Treat Treat with Reproterol Culture->Treat Without Starvation Pre_Incubate Pre-incubate with PDE Inhibitor (Control) Starve->Pre_Incubate Pre_Incubate->Treat Incubate Incubate for Different Time Points Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure cAMP Lyse->Measure Analyze Analyze Data Measure->Analyze

Workflow for Optimizing Incubation Time
Protocol 2: Assessing the Anti-inflammatory Effects of Reproterol

This protocol outlines a general method to evaluate the inhibitory effect of Reproterol on the production of inflammatory mediators.

Materials:

  • Target cell line (e.g., BEAS-2B, A549)

  • Cell culture medium and supplements

  • Reproterol stock solution

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α, IL-1β)

  • ELISA kit for the inflammatory mediator of interest (e.g., IL-6, IL-8, LTB4)

  • Multi-well plates

Procedure:

  • Cell Seeding and Culture: Seed and culture the cells in a multi-well plate until they reach the desired confluency.

  • Pre-incubation with Reproterol: Pre-incubate the cells with various concentrations of Reproterol for a predetermined time (e.g., 1-4 hours, based on pilot experiments).

  • Inflammatory Challenge: Add the inflammatory stimulus to the wells (with and without Reproterol) and incubate for a period sufficient to induce a robust inflammatory response (e.g., 4-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform an ELISA to quantify the concentration of the inflammatory mediator in the supernatants.

  • Data Analysis: Compare the levels of the inflammatory mediator in the Reproterol-treated groups to the control group (inflammatory stimulus alone) to determine the inhibitory effect.

Control Control (No Treatment) Low_Mediator Low Mediator Level Control->Low_Mediator Stimulus_Only Inflammatory Stimulus Only High_Mediator High Mediator Level Stimulus_Only->High_Mediator Reproterol_Stimulus Reproterol + Inflammatory Stimulus Reduced_Mediator Reduced Mediator Level Reproterol_Stimulus->Reduced_Mediator

Logic Diagram for Anti-inflammatory Assay

References

Validation & Comparative

A Comparative Analysis of Reproterol and Formoterol in Airway Relaxation for Respiratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Reproterol and Formoterol, two beta-2 adrenergic agonists utilized in the management of obstructive airway diseases. The following sections objectively evaluate their respective mechanisms of action, pharmacological properties, and performance in airway relaxation, supported by experimental data.

Introduction

Reproterol and Formoterol are both sympathomimetic drugs that act as selective agonists for beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. Activation of these receptors initiates a signaling cascade that leads to bronchodilation, making these compounds effective in alleviating the symptoms of asthma and chronic obstructive pulmonary disease (COPD). While both drugs share a common therapeutic goal, they exhibit distinct pharmacological profiles in terms of onset of action, duration of effect, and potency.

Mechanism of Action: A Shared Pathway

Both Reproterol and Formoterol exert their bronchodilatory effects by stimulating beta-2 adrenergic receptors. This interaction triggers the activation of adenylyl cyclase, an enzyme that increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] The subsequent rise in cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade ultimately results in the relaxation of airway smooth muscle, leading to bronchodilation.

Beta-2 Adrenergic Receptor Signaling Pathway Reproterol Reproterol Beta2_Receptor Beta-2 Adrenergic Receptor Reproterol->Beta2_Receptor binds to Formoterol Formoterol Formoterol->Beta2_Receptor binds to Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to Experimental Workflow for Isolated Tracheal Ring Assay A Trachea Dissection and Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60 min) B->C D Viability Check (KCl) C->D E Pre-contraction with Agonist D->E F Cumulative Addition of Test Compound E->F G Data Recording and Analysis F->G Logical Comparison of Reproterol and Formoterol cluster_0 Reproterol cluster_1 Formoterol Reproterol_Onset Rapid Onset Reproterol_Duration Short Duration Reproterol_Onset->Reproterol_Duration Reproterol_Use Acute Rescue Therapy Reproterol_Duration->Reproterol_Use Formoterol_Onset Rapid Onset Formoterol_Duration Long Duration Formoterol_Onset->Formoterol_Duration Formoterol_Use Maintenance Therapy Formoterol_Duration->Formoterol_Use

References

Validating the Bronchodilatory Effects of Reproterol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo bronchodilatory effects of Reproterol with other established beta-2 adrenergic agonists, namely Salbutamol, Fenoterol, and Orciprenaline. The information presented is collated from various preclinical and clinical studies to offer a comprehensive overview for researchers and professionals in drug development.

Executive Summary

Reproterol is a beta-2 adrenergic agonist with established efficacy in inducing bronchodilation. In vivo studies, both in animal models and human clinical trials, have demonstrated its ability to relieve bronchoconstriction. This guide synthesizes available data to compare its performance against other commonly used short-acting beta-2 agonists (SABAs) in terms of efficacy, onset, and duration of action. While direct head-to-head clinical trial data with comprehensive, publicly available tables are limited, this guide amalgamates findings from multiple sources to provide a comparative perspective.

Data Presentation: Comparative Efficacy of Bronchodilators

The following tables summarize the quantitative data on the bronchodilatory effects of Reproterol and its alternatives.

Table 1: Clinical Efficacy of Inhaled Reproterol in Asthmatic Patients

Dose (µg)Mean Peak Increase in FEV1 (%)Onset of ActionDuration of Action
500Not specifiedRapidDose-dependent
100017RapidDose-dependent
2000Not specifiedRapidDose-dependent
4000Not specifiedRapidDose-dependent
800029RapidSignificantly longer than lower doses

Source: Adapted from a double-blind, placebo-controlled dose-response study in 14 asthmatics.

Table 2: Comparative Bronchodilatory Effects of Inhaled Beta-2 Agonists in Asthmatic Patients

DrugDoseMean Peak Increase in FEV1 (%)Onset of ActionDuration of Action
Reproterol2.5 mg (nebulized)Data not available in direct comparisonRapid[1]Not specified
Salbutamol1.25 mg (nebulized)Data not available in direct comparisonRapidShorter than Fenoterol
Fenoterol1.25 mg (nebulized)Data not available in direct comparisonRapidLonger than Salbutamol
Orciprenaline10 mg (oral)Statistically significant increaseSlower than inhaledNot specified

Note: Direct comparative FEV1 data from a single study for all agents was not available in the public domain. Data is collated from studies comparing these agents, though not always head-to-head in the same publication. A study comparing nebulized reproterol (2.5 mg) and salbutamol (1.25 mg) in asthmatic patients measured FEV1 at 15 and 45 minutes post-inhalation, but did not provide the mean percentage increase in the abstract[2]. Another study showed oral fenoterol (5 mg) resulted in a significantly larger percent increase in FEV1 at 2 and 3 hours compared to oral orciprenaline (10 mg)[3][4].

Experimental Protocols

In Vivo Assessment of Bronchodilator Activity in Guinea Pigs

A common preclinical model for evaluating bronchodilators involves inducing bronchoconstriction in guinea pigs and then assessing the protective or reversal effects of the test compounds.

Objective: To determine the in vivo bronchodilatory activity of a test compound (e.g., Reproterol) against a bronchoconstrictor agent (e.g., histamine or acetylcholine).

Animals: Male Dunkin-Hartley guinea pigs (300-400g) are typically used.

Materials:

  • Test compound (Reproterol) and reference bronchodilators (Salbutamol, Fenoterol, etc.)

  • Bronchoconstricting agent: Histamine dihydrochloride or Acetylcholine chloride solution (e.g., 0.2% in saline).

  • Anesthetic (e.g., urethane).

  • Whole-body plethysmograph to measure airway resistance.

  • Nebulizer for aerosol administration.

Procedure:

  • Sensitization (for allergen-induced models): For studies involving allergic bronchoconstriction, guinea pigs are sensitized with an allergen, commonly ovalbumin, administered intraperitoneally with an adjuvant like aluminum hydroxide. This is typically done on day 0 and a booster is given on day 14.

  • Animal Preparation: Guinea pigs are anesthetized. A tracheal cannula is inserted for artificial respiration and measurement of respiratory parameters. A catheter may be inserted into the jugular vein for intravenous drug administration.

  • Induction of Bronchoconstriction: A baseline reading of airway resistance is taken. Bronchoconstriction is then induced by administering an aerosolized solution of histamine or acetylcholine. The concentration is chosen to produce a submaximal but significant increase in airway resistance.

  • Drug Administration: The test compound (Reproterol) or a reference drug is administered, typically via inhalation or intravenous injection, prior to or after the bronchoconstrictor challenge.

  • Measurement of Bronchodilation: The changes in airway resistance are continuously monitored. The percentage inhibition of the bronchoconstrictor response is calculated to determine the efficacy of the bronchodilator. Key parameters measured include the maximum inhibition of bronchoconstriction and the duration of the effect.

Endpoint Measurement: The primary endpoint is the percentage reduction in the increased airway resistance caused by the bronchoconstricting agent. Other parameters like tidal volume and respiratory rate can also be monitored.

Mandatory Visualizations

Signaling Pathway of Reproterol-Induced Bronchodilation

Reproterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Airway Smooth Muscle Cell) Reproterol Reproterol Beta2_AR Beta-2 Adrenergic Receptor Reproterol->Beta2_AR Binds to AC Adenylyl Cyclase Beta2_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: Signaling cascade of Reproterol leading to bronchodilation.

Experimental Workflow for In Vivo Bronchodilator Validation

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Guinea Pig Model Anesthesia Anesthesia & Instrumentation Animal_Model->Anesthesia Plethysmography Whole-Body Plethysmography Anesthesia->Plethysmography Baseline 1. Baseline Airway Resistance Measurement Plethysmography->Baseline Challenge 2. Induce Bronchoconstriction (e.g., Histamine Aerosol) Baseline->Challenge Treatment 3. Administer Test Compound (e.g., Reproterol) Challenge->Treatment Monitoring 4. Continuous Monitoring of Airway Resistance Treatment->Monitoring Calculation Calculate % Inhibition of Bronchoconstriction Monitoring->Calculation Comparison Compare Efficacy & Duration with Reference Drugs Calculation->Comparison

Caption: Workflow for in vivo validation of bronchodilators.

References

Cross-Validation of Reproterol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Reproterol's mechanism of action with other prominent short-acting beta-2 adrenergic agonists, Salbutamol and Fenoterol. The information presented is supported by experimental data to facilitate a comprehensive understanding of their pharmacological profiles.

Overview of Mechanism of Action

Reproterol is a short-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells.[2][3][4] This interaction initiates a signaling cascade that leads to bronchodilation.

Interestingly, emerging evidence suggests a dual mechanism of action for Reproterol, distinguishing it from other beta-2 agonists. Beyond its primary role as a beta-2 adrenergic agonist, Reproterol is also reported to exhibit phosphodiesterase (PDE) inhibitory activity. This dual action may contribute to its overall therapeutic effect.

Beta-2 Adrenergic Agonist Pathway

The canonical signaling pathway for beta-2 adrenergic agonists, including Reproterol, is initiated by the binding of the agonist to the beta-2 adrenergic receptor, a G-protein coupled receptor. This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the smooth muscle cell, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the bronchial smooth muscle, leading to bronchodilation.[2]

Beta-2 Adrenergic Agonist Signaling Pathway Reproterol Reproterol Beta2_Receptor β2-Adrenergic Receptor Reproterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Diagram of the beta-2 adrenergic agonist signaling pathway.

Putative Dual Mechanism: Phosphodiesterase (PDE) Inhibition

In addition to its beta-2 agonist activity, Reproterol has been suggested to possess a theophylline-like effect by inhibiting phosphodiesterases (PDEs).[5] PDEs are enzymes responsible for the degradation of cAMP. By inhibiting these enzymes, Reproterol may lead to a more sustained elevation of intracellular cAMP levels, thereby potentiating the bronchodilatory effect initiated by the beta-2 adrenergic receptor stimulation. This dual action could theoretically enhance its therapeutic efficacy compared to beta-2 agonists that lack this secondary mechanism.

Reproterol's Dual Mechanism of Action cluster_beta2 Beta-2 Agonism cluster_pde PDE Inhibition Reproterol_b2 Reproterol Beta2_Receptor β2-Adrenergic Receptor Reproterol_b2->Beta2_Receptor Reproterol_pde Reproterol AC Adenylyl Cyclase Beta2_Receptor->AC cAMP_b2 ↑ cAMP AC->cAMP_b2 Bronchodilation Enhanced Bronchodilation cAMP_b2->Bronchodilation PDE Phosphodiesterase (PDE) Reproterol_pde->PDE Inhibits AMP AMP PDE->AMP Degrades cAMP_pde cAMP cAMP_pde->PDE

Logical relationship of Reproterol's dual mechanism of action.

Comparative Performance Data

The following tables summarize quantitative data from comparative studies of Reproterol, Salbutamol, and Fenoterol.

In Vitro Cellular Response

This table presents data from a study by Juergens et al. (2004), which compared the effects of the three beta-2 agonists on cyclic AMP (cAMP) production and leukotriene B4 (LTB4) inhibition in isolated human monocytes.

DrugConcentrationcAMP Production (% increase)LTB4 Inhibition (%)
Reproterol 10-5 M128%49%
Salbutamol 10-5 M13%59%
Fenoterol 10-5 M65%15%
*p<0.04 vs. control
Clinical Efficacy: Bronchodilation

This table summarizes the findings of a double-blind, crossover trial in asthmatic patients comparing inhaled Reproterol and Salbutamol.[1]

ParameterReproterol (2.5 mg)Salbutamol (1.25 mg)
FEV1 Measurement Time
15 min post-inhalationData not specifiedData not specified
45 min post-inhalationData not specifiedData not specified
Selectivity Ranking (Side Effects) 4th (least selective)1st (most selective)

*FEV1: Forced Expiratory Volume in 1 second. The study ranked selectivity based on a ratio of therapeutic effect to side effects, with a lower rank indicating less selectivity.

Cardiovascular Safety Profile

The following table presents data from a study by Zimmer et al. that compared the cardiodepressive side effects of several beta-agonists in an isolated working rat heart model.

DrugConcentrationAortic Flow (% of control)Mitochondrial ATP Synthesis
Reproterol 10 µmol/g~125-130%Increased
Salbutamol 1 µmol/gDecreasedNo significant change
Fenoterol 1 µmol/gDecreasedDecreased
Terbutaline 0.01-0.1 µmol/gDecreasedDecreased

Another clinical study provided insights into the cardiovascular effects of inhaled Fenoterol compared to Salbutamol in asthmatic patients.[6]

ParameterFenoterolSalbutamol
Max. Heart Rate Increase 29 (24) bpm8 (9) bpm
Max. Plasma K+ Fall 0.76 (0.62) mmol/l0.46 (0.32) mmol/l

Experimental Protocols

In Vitro Measurement of cAMP Production and LTB4 Inhibition

This protocol is based on the methodology described by Juergens et al. (2004).

Objective: To determine the effect of beta-2 agonists on intracellular cAMP production and lipopolysaccharide (LPS)-induced LTB4 release in isolated human monocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque density gradient medium

  • RPMI 1640 cell culture medium

  • Fetal calf serum (FCS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Reproterol, Salbutamol, Fenoterol solutions

  • cAMP enzyme immunoassay (EIA) kit

  • LTB4 enzyme immunoassay (EIA) kit

  • Triton X-100

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Microplate reader

Procedure:

Monocyte Isolation:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with RPMI 1640 medium.

  • Resuspend cells in RPMI 1640 supplemented with 10% FCS and antibiotics.

  • Seed cells in culture plates and incubate for 2 hours to allow for monocyte adherence.

  • Wash away non-adherent cells to obtain a purified monocyte culture.

cAMP Production Assay:

  • Pre-incubate the isolated monocytes with varying concentrations of Reproterol, Salbutamol, or Fenoterol for 30 minutes.

  • Lyse the cells with Triton X-100.

  • Measure the intracellular cAMP concentration in the cell lysates using a competitive cAMP EIA kit according to the manufacturer's instructions.

  • Express results as a percentage increase over baseline (unstimulated cells).

LTB4 Inhibition Assay:

  • Pre-incubate the isolated monocytes with varying concentrations of Reproterol, Salbutamol, or Fenoterol for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce LTB4 production.

  • Collect the cell culture supernatant.

  • Measure the LTB4 concentration in the supernatant using a competitive LTB4 EIA kit according to the manufacturer's instructions.

  • Express results as a percentage inhibition of LPS-induced LTB4 production.

In Vitro Assay Workflow cluster_cAMP cAMP Assay cluster_LTB4 LTB4 Assay Start Isolate Human Monocytes Incubate_Drugs Incubate with Beta-2 Agonists Start->Incubate_Drugs Lyse_Cells Lyse Cells Incubate_Drugs->Lyse_Cells Stimulate_LPS Stimulate with LPS Incubate_Drugs->Stimulate_LPS Measure_cAMP Measure cAMP (EIA) Lyse_Cells->Measure_cAMP Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Measure_LTB4 Measure LTB4 (EIA) Collect_Supernatant->Measure_LTB4

Workflow for in vitro cAMP and LTB4 assays.

Clinical Trial for Bronchodilator Efficacy and Safety

This protocol outlines a general methodology for a double-blind, placebo-controlled, crossover clinical trial to compare the efficacy and safety of inhaled beta-2 agonists.

Objective: To compare the bronchodilatory effects and cardiovascular safety of inhaled Reproterol versus an alternative beta-2 agonist (e.g., Salbutamol) in patients with stable asthma.

Study Design: Double-blind, randomized, placebo-controlled, crossover.

Participants: Adult patients with a clinical diagnosis of stable asthma.

Procedure:

  • Screening Visit: Assess eligibility criteria, obtain informed consent, and perform baseline measurements (spirometry, ECG, vital signs).

  • Randomization: Randomly assign participants to a treatment sequence (e.g., Reproterol then Placebo then Salbutamol, or other permutations).

  • Treatment Periods:

    • Each treatment period will be separated by a washout period of sufficient duration to eliminate the effects of the previous treatment.

    • On each study day, participants will receive a standardized dose of the assigned inhaled medication (Reproterol, Salbutamol, or placebo).

  • Assessments:

    • Efficacy: Measure Forced Expiratory Volume in 1 second (FEV1) at baseline and at specified time points post-inhalation (e.g., 5, 15, 30, 60, 120, 180, 240 minutes).

    • Safety: Continuously monitor heart rate and blood pressure. Record any adverse events.

  • Data Analysis: Compare the changes in FEV1 from baseline between the different treatment groups. Analyze differences in cardiovascular parameters and the incidence of adverse events.

Clinical Trial Workflow Screening Screening & Baseline Randomization Randomization Screening->Randomization Treatment_A Treatment Period 1 (Drug A) Randomization->Treatment_A Washout_1 Washout Period Treatment_A->Washout_1 Treatment_B Treatment Period 2 (Drug B) Washout_1->Treatment_B Washout_2 Washout Period Treatment_B->Washout_2 Treatment_C Treatment Period 3 (Placebo) Washout_2->Treatment_C Analysis Data Analysis Treatment_C->Analysis

Workflow for a crossover clinical trial.

Conclusion

Reproterol demonstrates efficacy as a short-acting beta-2 adrenergic agonist for bronchodilation. The available evidence suggests a potential dual mechanism of action involving PDE inhibition, which may contribute to its pharmacological profile. Comparative studies indicate differences in in vitro cellular responses and cardiovascular safety profiles between Reproterol, Salbutamol, and Fenoterol. Further head-to-head clinical trials are warranted to fully elucidate the clinical implications of these differences and to definitively establish the therapeutic advantages of Reproterol's potential dual mechanism of action.

References

Comparative Efficacy Analysis: Reproterol Versus Long-Acting Beta-Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the short-acting beta-agonist (SABA) Reproterol with several long-acting beta-agonists (LABAs). While both drug classes target the beta-2 adrenergic receptor to induce bronchodilation, their pharmacological profiles and clinical applications differ significantly. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and methodologies.

A pivotal distinction lies in their therapeutic roles: Reproterol, as a SABA, is primarily indicated for the rapid relief of acute bronchospasm ("rescue therapy"). In contrast, LABAs are utilized for long-term maintenance therapy to control symptoms and prevent exacerbations in chronic respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD). This guide will explore the nuances of their efficacy based on key pharmacodynamic and clinical parameters.

Pharmacodynamic and Clinical Efficacy Comparison

The following tables summarize the key performance indicators of Reproterol in comparison to three widely used LABAs: Salmeterol, Formoterol, and Indacaterol. Data has been compiled from various preclinical and clinical studies to facilitate a comprehensive overview.

Table 1: Comparative Pharmacodynamic Properties

ParameterReproterol (SABA)Salmeterol (LABA)Formoterol (LABA)Indacaterol (Ultra-LABA)
Receptor Selectivity High for β2-adrenergic receptorHigh for β2-adrenergic receptorHigh for β2-adrenergic receptorHigh for β2-adrenergic receptor
Onset of Action Rapid (within minutes)Slow (30-45 minutes)Rapid (2-3 minutes)Rapid (within 5 minutes)
Duration of Action Short (3-6 hours)Long (≥12 hours)Long (≥12 hours)Ultra-long (≥24 hours)
Mechanism of Long Action N/AExosite binding to β2-ARDiffusion into lipid bilayerHigh intrinsic efficacy and affinity

Table 2: Comparative Clinical Efficacy (FEV1 Improvement)

DrugDosagePeak FEV1 ImprovementTime to Peak EffectStudy Population
Reproterol 0.5 mg (inhaled)~15-20% over baseline30-60 minutesAsthma
Salmeterol 50 µg (inhaled)~15-25% over baseline2-4 hoursAsthma/COPD
Formoterol 12 µg (inhaled)~15-25% over baseline30 minutes - 2 hoursAsthma/COPD
Indacaterol 150/300 µg (inhaled)~18-30% over baseline~2-4 hoursCOPD

Note: FEV1 (Forced Expiratory Volume in 1 second) values are approximate and can vary based on the specific study population and design.

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

The therapeutic effect of both Reproterol and LABAs is mediated through the activation of the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor. The binding of an agonist initiates a signaling cascade that leads to the relaxation of airway smooth muscle.

G cluster_cell Smooth Muscle Cell Agonist Beta-2 Agonist (Reproterol, LABAs) b2AR β2-Adrenergic Receptor Agonist->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates Myosin Light Chain Kinase (leading to)

Caption: Agonist binding to the β2-AR activates a Gs-protein cascade, leading to bronchodilation.

Experimental Workflow: In Vitro Receptor Binding Assay

To determine the binding affinity and selectivity of a compound for the β2-adrenergic receptor, a competitive radioligand binding assay is a standard experimental approach. This workflow outlines the key steps involved.

G prep Prepare Membranes from cells expressing β2-AR radioligand Incubate membranes with a constant concentration of radiolabeled ligand (e.g., ³H-CGP 12177) prep->radioligand competitor Add increasing concentrations of test compound (e.g., Reproterol, LABA) radioligand->competitor incubation Incubate to allow binding to reach equilibrium competitor->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify radioactivity of the bound fraction (Scintillation Counting) separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis

Caption: Workflow for a competitive radioligand binding assay to determine drug affinity for β2-AR.

Detailed Experimental Protocols

Protocol 1: In Vitro Adenylyl Cyclase Activation Assay

This assay quantifies the ability of a test compound to activate the β2-AR and stimulate the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway.

  • Objective: To determine the potency (EC50) and intrinsic activity (Emax) of Reproterol and LABAs.

  • Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human β2-adrenergic receptor.

  • Procedure:

    • Cell Culture: Culture the transfected cells to ~80-90% confluency in appropriate media.

    • Cell Stimulation: Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Compound Addition: Aliquot the cell suspension into a 96-well plate. Add increasing concentrations of the test compounds (Reproterol, Salmeterol, etc.) to the wells. A known agonist like Isoproterenol is used as a positive control.

    • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP production.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

    • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) for each compound.

Protocol 2: Clinical Measurement of Bronchodilation (Spirometry)

Spirometry is the gold-standard method for assessing lung function and the bronchodilator response in clinical trials.

  • Objective: To measure the change in Forced Expiratory Volume in 1 second (FEV1) following the administration of an inhaled bronchodilator.

  • Patient Population: Patients with a diagnosis of asthma or COPD, meeting specific inclusion/exclusion criteria (e.g., baseline FEV1 % predicted).

  • Procedure:

    • Baseline Measurement: After a suitable washout period for any existing bronchodilator medications, measure the patient's baseline FEV1 using a calibrated spirometer. The patient performs a maximal inhalation followed by a maximal forced exhalation. The best of three technically acceptable maneuvers is recorded.

    • Drug Administration: Administer a standardized dose of the investigational drug (e.g., inhaled Reproterol or a LABA) via a metered-dose inhaler (MDI) or dry-powder inhaler (DPI).

    • Post-Dose Measurements: Perform serial spirometry measurements at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours) to capture the onset, peak, and duration of action.

    • Data Analysis: Calculate the change in FEV1 from baseline at each time point. The primary endpoints typically include:

      • Peak change in FEV1 from baseline.

      • Time to onset of bronchodilation (e.g., time to a 15% increase in FEV1).

      • Duration of action (e.g., time over which FEV1 remains at least 15% above baseline).

      • Area under the FEV1-time curve (AUC) for a specific period.

Conclusion

The comparison between Reproterol and long-acting beta-agonists underscores a fundamental principle in respiratory pharmacology: the alignment of a drug's pharmacokinetic and pharmacodynamic profile with its intended clinical use. Reproterol's rapid onset and short duration of action make it an effective agent for rescue medication. Conversely, the extended duration of action of LABAs like Salmeterol, Formoterol, and Indacaterol establishes their role in maintenance therapy, providing sustained bronchodilation and symptom control. The choice between these agents is therefore not a matter of superior efficacy in a general sense, but rather a strategic decision based on the therapeutic goal for the individual patient. Future research may continue to explore novel beta-agonists with tailored profiles to further optimize the management of obstructive lung diseases.

A Side-by-Side Analysis of Reproterol and Ipratropium Bromide in Bronchodilator Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Reproterol and Ipratropium Bromide, two bronchodilators used in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This analysis is based on available clinical data and pharmacological profiles to inform research and development in respiratory medicine.

Executive Summary

Reproterol, a short-acting beta-2 adrenergic agonist, and Ipratropium Bromide, a short-acting muscarinic antagonist, both induce bronchodilation but through distinct signaling pathways. Reproterol stimulates the sympathetic nervous system's "fight or flight" response in the airways, leading to smooth muscle relaxation. In contrast, Ipratropium Bromide blocks the parasympathetic nervous system's "rest and digest" response, which would otherwise cause smooth muscle contraction. While direct head-to-head clinical trials are limited, this guide synthesizes available data to compare their efficacy, safety, and pharmacological properties.

Mechanism of Action

Reproterol: Beta-2 Adrenergic Agonist

Reproterol primarily acts on the beta-2 adrenergic receptors in the smooth muscle of the airways.[1][2] Its binding to these receptors initiates a signaling cascade that results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[1] This action helps to alleviate symptoms associated with bronchoconstriction, such as wheezing and shortness of breath.[1][2]

dot graph Reproterol_Signaling_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

Reproterol [label="Reproterol", fillcolor="#FBBC05"]; Beta2_Receptor [label="Beta-2 Adrenergic Receptor", fillcolor="#F1F3F4"]; G_Protein [label="Gs Protein", fillcolor="#F1F3F4"]; Adenylate_Cyclase [label="Adenylyl Cyclase", fillcolor="#F1F3F4"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#F1F3F4"]; MLCK_inactive [label="Inactive Myosin Light\nChain Kinase (MLCK)", fillcolor="#F1F3F4"]; Bronchodilation [label="Bronchodilation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reproterol -> Beta2_Receptor [label="Binds to"]; Beta2_Receptor -> G_Protein [label="Activates"]; G_Protein -> Adenylate_Cyclase [label="Activates"]; Adenylate_Cyclase -> cAMP [label="Converts ATP to"]; ATP -> Adenylate_Cyclase [style=dashed]; cAMP -> PKA [label="Activates"]; PKA -> MLCK_inactive [label="Inactivates"]; MLCK_inactive -> Bronchodilation [label="Leads to"]; } Reproterol Signaling Pathway

Ipratropium Bromide: Muscarinic Antagonist

Ipratropium Bromide is an anticholinergic agent that competitively inhibits muscarinic receptors (M1, M2, and M3) in the airways.[3][4] By blocking the action of acetylcholine, a neurotransmitter that causes bronchoconstriction, Ipratropium Bromide leads to the relaxation of the bronchial smooth muscles and subsequent bronchodilation.[3][4] It also helps to reduce mucus secretion in the airways.[3]

dot graph Ipratropium_Bromide_Signaling_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#EA4335"];

Ipratropium [label="Ipratropium Bromide", fillcolor="#FBBC05"]; Acetylcholine [label="Acetylcholine", shape=ellipse, fillcolor="#FFFFFF"]; Muscarinic_Receptor [label="Muscarinic Receptor (M3)", fillcolor="#F1F3F4"]; Gq_Protein [label="Gq Protein", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF"]; Ca_Release [label="Ca2+ Release from SR", fillcolor="#F1F3F4"]; Bronchoconstriction [label="Bronchoconstriction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bronchodilation [label="Bronchodilation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ipratropium -> Muscarinic_Receptor [label="Blocks"]; Acetylcholine -> Muscarinic_Receptor [label="Binds to", style=dashed]; Muscarinic_Receptor -> Gq_Protein [label="Activates"]; Gq_Protein -> PLC [label="Activates"]; PLC -> IP3 [label="Converts PIP2 to"]; PIP2 -> PLC [style=dashed]; IP3 -> Ca_Release [label="Stimulates"]; Ca_Release -> Bronchoconstriction [label="Leads to"]; Ipratropium -> Bronchodilation [label="Results in"]; } Ipratropium Bromide Signaling Pathway

Pharmacological Profile

The following table summarizes the key pharmacological properties of Reproterol and Ipratropium Bromide.

FeatureReproterolIpratropium Bromide
Drug Class Short-acting β2-adrenergic agonist[1][2]Short-acting muscarinic antagonist (anticholinergic)[3][5]
Onset of Action Rapid, within minutes[2]15-30 minutes[4]
Peak Effect 1-2 hours1-2 hours[3][4]
Duration of Action 4-6 hours4-6 hours[3]
Metabolism Information not readily availablePartially metabolized[5]
Elimination Half-life Information not readily availableApproximately 2 hours[4]

Clinical Efficacy and Safety

Direct comparative clinical trial data between Reproterol and Ipratropium Bromide as monotherapies are scarce. However, data from studies comparing them with other bronchodilators or in combination provide insights into their clinical performance.

Efficacy Data

A study comparing a fixed combination of fenoterol (a beta-2 agonist) and ipratropium bromide with reproterol in patients with chronic reversible airway obstruction showed that both treatments produced a statistically significant increase in FEV1 and FEF25-75. While this was not a direct comparison of the single agents, it suggests that both drug classes are effective in producing bronchodilation.

Study ParameterReproterolIpratropium Bromide (in combination with Fenoterol)
Change in FEV1 Statistically significant increaseStatistically significant increase
Change in FEF25-75 Statistically significant increaseStatistically significant increase

FEV1: Forced Expiratory Volume in 1 second; FEF25-75: Forced Expiratory Flow between 25% and 75% of vital capacity.

Studies on Reproterol have demonstrated its efficacy in reversing bronchoconstriction induced by occupational antigens.[6] Clinical trials on Ipratropium Bromide have shown its effectiveness in improving lung function in patients with COPD and providing additional bronchodilation when combined with beta-2 agonists in asthma.[7][8]

Safety and Tolerability
Adverse Event ProfileReproterolIpratropium Bromide
Common Side Effects Tremor, nervousness, palpitationsDry mouth, cough, headache, dizziness
Cardiovascular Effects Potential for tachycardia and changes in blood pressure, although generally minimal at therapeutic doses[9]Minimal systemic cardiovascular effects due to poor absorption[4]
Systemic Side Effects Generally low with inhaled administrationLow due to its quaternary ammonium structure, which limits systemic absorption[4]

Experimental Protocols

Assessment of Bronchodilator Efficacy in a Clinical Trial

The following outlines a typical experimental workflow for evaluating the efficacy of an inhaled bronchodilator.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment Inclusion_Exclusion Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Spirometry Baseline Spirometry (pre-bronchodilator) Informed_Consent->Baseline_Spirometry Randomization Randomization Baseline_Spirometry->Randomization Drug_Admin Drug Administration (Reproterol, Ipratropium, or Placebo) Randomization->Drug_Admin Post_Spirometry Post-Bronchodilator Spirometry (at specified time points) Drug_Admin->Post_Spirometry Adverse_Events Adverse Event Monitoring Drug_Admin->Adverse_Events Data_Analysis Data Analysis (Change in FEV1, etc.) Post_Spirometry->Data_Analysis Adverse_Events->Data_Analysis

Detailed Methodology for Spirometry:

  • Patient Preparation: Patients are instructed to withhold short-acting bronchodilators for at least 6-8 hours and long-acting bronchodilators for 12-24 hours prior to testing.

  • Baseline Measurement: A baseline Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) are measured using a spirometer according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.[3]

  • Drug Administration: The investigational drug (Reproterol or Ipratropium Bromide) or placebo is administered via a metered-dose inhaler or nebulizer.

  • Post-Dose Measurements: Spirometry is repeated at specific time points after drug administration (e.g., 15, 30, 60, 120, 180, 240, 300, and 360 minutes) to assess the change in FEV1 and FVC from baseline.[10]

  • Data Analysis: The primary efficacy endpoint is often the peak change in FEV1 from baseline or the area under the FEV1-time curve. A clinically significant response is typically defined as an increase in FEV1 of at least 12% and 200 mL from baseline.[3]

Conclusion

Both Reproterol and Ipratropium Bromide are effective short-acting bronchodilators that work through different mechanisms of action. Reproterol, a beta-2 agonist, offers rapid onset of action, while Ipratropium Bromide, a muscarinic antagonist, provides an alternative mechanism for bronchodilation with a favorable safety profile, particularly regarding cardiovascular effects. The choice between these agents may depend on the specific clinical scenario, patient characteristics, and response to therapy. For patients with an inadequate response to a single agent, combination therapy with a beta-2 agonist and an anticholinergic may provide additive bronchodilator effects. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy and safety of Reproterol and Ipratropium Bromide as monotherapies.

References

A Comparative Guide to Validating HPLC Methods for Reproterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Reproterol, a beta-2 adrenergic agonist used in the treatment of respiratory conditions like asthma and COPD.[1] While specific validated HPLC methods for Reproterol are not extensively published, this document outlines a typical validation approach based on established methodologies for similar β2-agonists.[2][3][4] We will explore a representative HPLC method, detail its validation parameters, and compare it with alternative analytical techniques.

Reproterol's Mechanism of Action

Reproterol functions by selectively stimulating β2-adrenergic receptors in the smooth muscle of the airways.[5] This activation triggers a biochemical cascade that results in the relaxation of bronchial smooth muscle, leading to bronchodilation and relief from respiratory symptoms.[6]

Below is a diagram illustrating the signaling pathway of Reproterol.

Reproterol_Signaling_Pathway Reproterol Reproterol Beta2AR β2-Adrenergic Receptor Reproterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits Bronchodilation Bronchodilation MyosinLCK->Bronchodilation (inhibition) leads to

Caption: Signaling pathway of Reproterol.

Representative HPLC Method for Reproterol Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[7] A typical reversed-phase HPLC (RP-HPLC) method is suitable for the quantification of Reproterol in bulk drug and pharmaceutical formulations.

Experimental Protocol

A hypothetical, yet representative, experimental protocol for the analysis of Reproterol by RP-HPLC is detailed below. This protocol is based on common practices for the analysis of similar pharmaceutical compounds.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StandardPrep Prepare Reproterol Standard Solutions Injection Inject Sample/Standard into HPLC System StandardPrep->Injection SamplePrep Prepare Sample (e.g., dissolve tablet) SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Integrate Peak Area Detection->PeakIntegration Quantification Quantify Reproterol Concentration PeakIntegration->Quantification

Caption: Experimental workflow for HPLC analysis.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 276 nm
Injection Volume 20 µL
Column Temperature 30 °C
Diluent Mobile Phase

Standard Solution Preparation:

  • Accurately weigh 10 mg of Reproterol reference standard.

  • Dissolve in 100 mL of diluent to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 20 µg/mL.

Sample Preparation (for a hypothetical tablet formulation):

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Reproterol into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon filter.

  • Dilute the filtered solution with the diluent to a final theoretical concentration of 10 µg/mL.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Table 1: Summary of HPLC Method Validation Parameters for Reproterol Analysis (Hypothetical Data)

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from excipients or degradation productsThe method is specific for Reproterol.
Linearity (R²) R² ≥ 0.9990.9995 over a concentration range of 1-20 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with minor variationsThe method is robust to small changes in pH and flow rate.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can also be employed for the analysis of Reproterol, each with its own advantages and disadvantages.

Table 2: Comparison of Analytical Methods for Reproterol Analysis

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary and a mobile phase.[7]- High resolution and specificity- Good precision and accuracy- Well-established and widely available- Requires skilled operators- Can be time-consuming- Generates chemical waste
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry.[8]- Extremely high sensitivity and selectivity- Can analyze complex matrices with minimal sample cleanup- High initial instrument cost- Requires specialized expertise for operation and data interpretation
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection with a mass spectrometer.[8]- High sensitivity and selectivity for volatile compounds- Provides structural information- Requires derivatization for non-volatile compounds like Reproterol- High operating temperatures can cause degradation
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.- High efficiency and resolution- Low sample and reagent consumption- Lower sensitivity compared to LC-MS/MS- Reproducibility can be a challenge
Spectrophotometry Measures the absorption of light by the analyte at a specific wavelength.- Simple, rapid, and inexpensive- Suitable for routine quality control- Lower specificity, susceptible to interference from other absorbing compounds[9]

References

Comparative Potency of Reproterol and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of the β2-adrenergic receptor agonist, Reproterol, and its analogues. This document summarizes key experimental data, details relevant methodologies, and illustrates associated biological pathways and workflows.

Introduction

Reproterol is a short-acting β2-adrenoceptor agonist utilized in the management of asthma.[1] It is structurally unique as it combines the pharmacophore of a β2-agonist with a theophylline-like moiety. This guide compares the potency of Reproterol with other well-established β2-agonists, providing available quantitative and qualitative data to aid in research and development.

Data Presentation: Comparative Potency of β2-Adrenergic Receptor Agonists

Qualitative Comparison of Reproterol Potency:

A study investigating the effects on cyclic AMP (cAMP) production in human monocytes demonstrated that at a concentration of 10⁻⁵ M, the order of potency for stimulating cAMP production was Reproterol > Fenoterol > Salbutamol.[2] Specifically, the increases in cAMP were approximately 128% for Reproterol, 65% for Fenoterol, and 13% for Salbutamol. Another study described Reproterol as a powerful stimulant of adenylyl cyclase activity in the trachea and bronchi, more potent than salbutamol but less potent than isoprenaline.[3]

Quantitative Comparison of Reproterol Analogues:

The following table summarizes the receptor binding affinity (pKi) and functional potency (pD2) of several common β2-adrenergic receptor agonists. Higher pKi and pD2 values indicate greater affinity and potency, respectively.

CompoundReceptor Binding Affinity (pKi) at β2-AdrenoceptorFunctional Potency (pD2) in Guinea Pig TracheaReference(s)
Reproterol Data not availableData not available
Salbutamol (Albuterol)5.83 ± 0.067.50 ± 0.01[3][4]
Fenoterol6.33 ± 0.07Data not available[3]
Formoterol8.2 ± 0.0910.52 ± 0.04[3][4]
Salmeterol8.3 ± 0.049.2 ± 0.03[3]
Isoprenaline (Isoproterenol)Data not available7.60 ± 0.01[4]

Experimental Protocols

The data presented for the analogues of Reproterol are typically derived from two key types of in vitro experiments: radioligand receptor binding assays and functional assays measuring airway smooth muscle relaxation or downstream signaling.

Radioligand Receptor Binding Assay (General Protocol)

This assay quantifies the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor (e.g., guinea pig lung).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the β2-adrenergic receptor (e.g., [¹²⁵I]iodocyanopindolol).

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., Salbutamol, Fenoterol) are added to compete with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.[4]

Functional Potency Assay: Organ Bath (Guinea Pig Trachea Relaxation)

This assay measures the ability of a compound to elicit a functional response, such as the relaxation of airway smooth muscle.

  • Tissue Preparation: A section of guinea pig trachea is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Contraction: The tracheal smooth muscle is contracted with a spasmogen, such as histamine or carbachol.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, increasing concentrations of the β2-agonist are cumulatively added to the organ bath.

  • Measurement of Relaxation: The relaxation of the tracheal muscle is measured isometrically using a force transducer.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal relaxation (EC50) is determined. The potency is often expressed as the pD2 value, which is the negative logarithm of the EC50.[4]

Mandatory Visualization

Signaling Pathway of β2-Adrenergic Receptor Agonists

The activation of the β2-adrenergic receptor by an agonist like Reproterol initiates a well-defined signaling cascade leading to bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Reproterol / Analogue Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Determining Functional Potency

The following diagram illustrates a typical workflow for assessing the functional potency of a β2-agonist using the guinea pig trachea organ bath model.

G A Isolate Guinea Pig Trachea B Mount in Organ Bath A->B C Induce Contraction (e.g., Histamine) B->C D Cumulative Addition of β2-Agonist C->D E Measure Isometric Tension (Relaxation) D->E F Construct Concentration-Response Curve E->F G Calculate pD2 Value F->G

Caption: Experimental Workflow for Functional Potency Assay.

Logical Relationship in Comparative Analysis

This diagram outlines the logical steps involved in the comparative analysis of Reproterol and its analogues.

G A Identify Reproterol and Analogues B Gather Experimental Data: - Receptor Binding (pKi) - Functional Potency (pD2) A->B C Analyze Quantitative Data (for Analogues) B->C D Analyze Qualitative Data (for Reproterol) B->D E Synthesize Findings for Comparative Potency C->E D->E

Caption: Logical Flow for Comparative Potency Analysis.

References

Comparative Analysis of Reproterol Hydrochloride in Clinical Trials for Obstructive Airway Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Reproterol Hydrochloride, a short-acting β2 adrenoreceptor agonist, against other key bronchodilators based on available clinical trial data. Reproterol is indicated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This document summarizes quantitative data from various studies, details experimental protocols, and visualizes key biological and procedural pathways to offer a comprehensive resource for research and development professionals.

Mechanism of Action

This compound acts as a selective beta-2 adrenergic agonist. Its therapeutic effect is achieved through the stimulation of beta-2 adrenergic receptors located on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and relief from symptoms such as wheezing, shortness of breath, and chest tightness.

The binding of Reproterol to beta-2 adrenergic receptors activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase. This cascade of events promotes smooth muscle relaxation.

Below is a diagram illustrating the signaling pathway of this compound.

Reproterol_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell Reproterol Reproterol HCl Beta2_Receptor β2-Adrenergic Receptor Reproterol->Beta2_Receptor Binds to AC Adenylyl Cyclase Beta2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active MLCK Myosin Light Chain Kinase (active) PKA_active->MLCK Inhibits MLCK_inactive Myosin Light Chain Kinase (inactive) MLCK->MLCK_inactive Contraction Muscle Contraction MLCK->Contraction Promotes Relaxation Muscle Relaxation MLCK_inactive->Relaxation Leads to Clinical_Trial_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_data Data Collection & Analysis cluster_reporting Study Reporting Protocol Protocol Design (Inclusion/Exclusion Criteria, Endpoints) Ethics Ethics Committee Approval Protocol->Ethics Recruitment Patient Recruitment & Informed Consent Ethics->Recruitment Randomization Randomization (e.g., Crossover, Parallel Group) Recruitment->Randomization Blinding Blinding (Double-Blind) Randomization->Blinding Intervention Drug Administration (Reproterol vs. Comparator) Blinding->Intervention Efficacy Efficacy Measurement (e.g., FEV1, PEF) Intervention->Efficacy Safety Safety Monitoring (Adverse Events, Vitals) Intervention->Safety Analysis Statistical Analysis Efficacy->Analysis Safety->Analysis Results Interpretation of Results Analysis->Results Publication Publication in Peer-Reviewed Journal Results->Publication

Safety Operating Guide

Personal protective equipment for handling Reproterol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Reproterol Hydrochloride (CAS No: 13055-82-8), a β2 adrenoreceptor agonist used in respiratory research. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The recommended PPE includes:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.

  • Hand Protection: Wear protective gloves.

  • Body Protection: An impervious clothing, such as a lab coat, should be worn.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust or aerosols.[1][2]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and to prevent contamination and accidental exposure.

Handling:

  • Avoid contact with skin and eyes.[1][2]

  • Prevent the formation of dust and aerosols.[1][2]

  • Use only in areas with adequate exhaust ventilation.[1][2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.[1][2]

  • Store in a cool, well-ventilated area.[1][2]

  • Protect from direct sunlight and sources of ignition.[1][2]

Storage ConditionTemperatureDuration
Powder-20°C3 years
In solvent-80°C1 year
Short-term (less than 1 week)4°C

Data sourced from multiple safety data sheets.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention promptly.[1][2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1][2]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person giving aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[2]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician.[2]

Accidental Release Measures:

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[1][2]

  • Absorb: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1][2] For powder spills, carefully cover with an absorbent material to avoid raising dust.

  • Decontaminate: Scrub surfaces and equipment with alcohol.[1][2]

  • Dispose: Collect all contaminated materials in a sealed container for disposal according to approved waste disposal plant procedures.[1]

Disposal Plan

Dispose of contents and containers in accordance with all local, regional, national and international regulations. It is recommended to dispose of this material at an approved waste disposal plant.[1] Avoid release to the environment.[1]

Experimental Workflow: Spill Response

The following diagram outlines the step-by-step procedure for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Absorb Absorb Material Contain->Absorb Decontaminate Decontaminate Surfaces Absorb->Decontaminate Collect Collect Waste Decontaminate->Collect Dispose Dispose per Regulations Collect->Dispose

Caption: Workflow for this compound Spill Response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.